molecular formula C7H15ClN2O2 B2558377 2-(Piperidin-2-yl)glycine hcl CAS No. 1958064-76-0

2-(Piperidin-2-yl)glycine hcl

Cat. No.: B2558377
CAS No.: 1958064-76-0
M. Wt: 194.66
InChI Key: HIKRVJIAOATLRO-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)glycine hcl is a useful research compound. Its molecular formula is C7H15ClN2O2 and its molecular weight is 194.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-piperidin-2-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c8-6(7(10)11)5-3-1-2-4-9-5;/h5-6,9H,1-4,8H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKRVJIAOATLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanism of Action of Piperidine-Containing Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring (hexahydropyridine) is a "privileged scaffold" in medicinal chemistry, appearing in over 20 distinct drug classes ranging from analgesics and antipsychotics to antihistamines and cholinesterase inhibitors.[1] Its ubiquity is not accidental but stems from its unique physicochemical versatility: it functions as a stable, conformationally flexible spacer that positions a basic nitrogen atom to form critical ionic interactions (salt bridges) with target proteins, while its carbon skeleton facilitates hydrophobic contacts.

This guide dissects the molecular mechanisms of piperidine-based pharmacophores, focusing on their interaction with G-Protein Coupled Receptors (GPCRs), enzymes, and transporters. It provides actionable experimental protocols for validating these mechanisms in a drug discovery setting.[2]

Part 1: Structural & Physicochemical Basis

To understand the mechanism, one must first understand the tool. The piperidine ring operates through three primary molecular levers:

  • The Cationic Anchor (pKa ~11.2): At physiological pH (7.4), the piperidine nitrogen is predominantly protonated (

    
    ).[2] This positive charge allows it to act as a "cationic anchor," forming a high-energy salt bridge with conserved Aspartate (Asp) or Glutamate (Glu) residues deep within the binding pockets of GPCRs (e.g., Asp147 in 
    
    
    
    -opioid receptors) and monoamine transporters.
  • Conformational Steering: The ring exists primarily in a chair conformation, which minimizes steric strain.[2] This provides a rigid yet adaptable scaffold that directs substituents (e.g., the 4-anilidopiperidine moiety in fentanyl) into specific hydrophobic sub-pockets, optimizing selectivity.

  • Cation-

    
     Interactions:  The protonated nitrogen often engages in cation-
    
    
    
    interactions with aromatic residues (Tryptophan, Phenylalanine, Tyrosine) in the target protein, a mechanism critical for the high affinity of drugs like donepezil.

Part 2: Mechanistic Case Studies

GPCR Modulation: The Fentanyl Class (Agonists)

Target:


-Opioid Receptor (mOR)
Mechanism:  Orthosteric Activation & "Deep Pocket" Insertion[2]

Fentanyl derivatives utilize the piperidine ring to penetrate deep into the mOR transmembrane bundle.[2][3]

  • Primary Interaction: The protonated piperidine nitrogen forms a salt bridge with Asp147 (TM3).[2] This is the "anchor" step.

  • Secondary Interaction (The "Switch"): Recent molecular dynamics studies reveal that the piperidine moiety also hydrogen bonds with His297 (TM6).[2] The protonation state of His297 modulates this interaction, allowing the ligand to stabilize the active receptor conformation, triggering

    
     protein coupling.
    
  • Downstream Effect:

    
     subunit inhibits adenylyl cyclase 
    
    
    
    reduced cAMP
    
    
    reduced PKA activity
    
    
    opening of GIRK (
    
    
    ) channels
    
    
    hyperpolarization (Analgesia).[2]
Enzyme Inhibition: Donepezil (Reversible Inhibitor)

Target: Acetylcholinesterase (AChE) Mechanism: Dual-Site Binding (CAS & PAS)[2]

Donepezil is a textbook example of a "molecular clamp."[2]

  • Catalytic Anionic Site (CAS): The benzylpiperidine moiety enters the deep gorge of the enzyme. The positively charged nitrogen interacts with Trp84 and Phe330 via cation-

    
     interactions, blocking the active site.
    
  • Peripheral Anionic Site (PAS): The indanone ring binds at the gorge entrance (PAS), interacting with Trp279 .

  • Result: This dual binding physically occludes the entry of acetylcholine, preventing its hydrolysis without covalently modifying the enzyme.

Transporter Blockade: Methylphenidate (Blocker)

Target: Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) Mechanism: Reuptake Inhibition[2][4][5]

Methylphenidate (MPH) binds to the S1 site of the transporter, stabilizing it in an outward-facing conformation.

  • Binding: The piperidine nitrogen binds to the conserved aspartate residue in TM1 (Asp79 in DAT).[2]

  • Steric Blockade: The phenyl ring and the ester group sterically prevent the conformational shift required to translocate dopamine/norepinephrine across the membrane.

  • Result: Increased extracellular concentration of monoamines.[2][4]

Part 3: Visualization of Signaling Pathways

Diagram 1: Fentanyl-mOR Activation Pathway

This diagram illustrates the cascade initiated by the piperidine-mediated binding event.[2]

G Fentanyl Fentanyl (Piperidine Core) mOR μ-Opioid Receptor (TM3 Asp147 / TM6 His297) Fentanyl->mOR Salt Bridge Formation Gi Gi/o Protein Dissociation mOR->Gi Conformational Change AC Adenylyl Cyclase (Inhibition) Gi->AC Gαi Subunit GIRK GIRK Channels (K+ Efflux) Gi->GIRK Gβγ Subunit Ca VGCC (Ca2+ Influx Block) Gi->Ca Gβγ Subunit cAMP cAMP Levels (Decrease) AC->cAMP Analgesia Hyperpolarization & Analgesia GIRK->Analgesia Ca->Analgesia

Caption: Molecular cascade of Fentanyl-induced analgesia initiated by piperidine-Asp147 interaction.[2]

Diagram 2: Donepezil Dual-Binding Mechanism

Visualizing the "molecular clamp" mechanism on Acetylcholinesterase.[2]

AChE Donepezil Donepezil Molecule PAS Peripheral Anionic Site (PAS) Trp279 Interaction Donepezil->PAS Indanone Moiety CAS Catalytic Anionic Site (CAS) Trp84 / Phe330 (Cation-π) Donepezil->CAS Benzylpiperidine Moiety Gorge Active Site Gorge (Steric Occlusion) PAS->Gorge ACh Acetylcholine (Substrate) Gorge->ACh Prevents Entry CAS->Gorge Hydrolysis Hydrolysis (Blocked)

Caption: Dual-site inhibition of AChE by Donepezil, bridging the CAS and PAS regions.

Part 4: Experimental Protocols (Validation)

To confirm the mechanism of action for a novel piperidine-containing lead compound, the following protocols are standard.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the affinity (


) of the piperidine compound for the target receptor (e.g., mOR).
  • Membrane Preparation:

    • Transfect CHO or HEK293 cells with human mOR cDNA.[2]

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min; resuspend pellet in buffer.
      
  • Incubation:

    • Prepare 96-well plate. Add 50

      
      L of radioligand (e.g., 
      
      
      
      -DAMGO, ~1 nM).
    • Add 50

      
      L of test compound (concentration range 
      
      
      
      to
      
      
      M).[2]
    • Add 100

      
      L of membrane suspension (20-50 
      
      
      
      g protein).[2]
    • Nonspecific Binding Control: Incubate parallel wells with excess unlabeled Naloxone (10

      
      M).[2]
      
  • Equilibration: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce nonspecific binding) using a cell harvester.

  • Quantification: Wash filters

    
     with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).[2]
    
  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [2]
Protocol B: Functional cAMP Inhibition Assay (Efficacy)

Objective: Verify if the binding translates to functional agonism (Gi/o pathway).[2]

  • Cell Seeding: Seed mOR-expressing cells (2,000 cells/well) in 384-well plates.

  • Stimulation:

    • Pre-treat cells with Forskolin (10

      
      M) to elevate baseline cAMP levels.[2]
      
    • Add test piperidine compound (agonist mode) and incubate for 30 min at 37°C.

  • Detection:

    • Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.[2]

    • Add lysis buffer containing anti-cAMP antibody (Donor) and cAMP-d2 (Acceptor).[2]

  • Readout:

    • In the absence of cAMP (high inhibition), FRET occurs.

    • In the presence of cellular cAMP (low inhibition), FRET is disrupted.

    • Result: An agonist will decrease cAMP, increasing the FRET signal relative to Forskolin-only control.

Data Summary Table: Comparative Mechanisms
DrugTargetPiperidine RoleKey Residue InteractionOutcome
Fentanyl

-Opioid Receptor
Cationic AnchorAsp147 (Salt Bridge)Agonism (Analgesia)
Donepezil AcetylcholinesteraseCation-

Binder
Trp84, Phe330Inhibition (Cognitive Enhancement)
Methylphenidate DAT / NETSteric BlockerAsp79 (DAT)Reuptake Blockade (Stimulation)
Raloxifene Estrogen ReceptorHelix 12 DisplacerAsp351Antagonism (SERM)

References

  • Vo, Q. N., et al. (2021). Kinetics and Mechanism of Fentanyl Dissociation from the μ-Opioid Receptor. JACS Au.[2] Link[2]

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry. Link

  • Volz, T. J. (2008).[2] Neuropharmacological Mechanisms Underlying the Neuroprotective Effects of Methylphenidate. Current Neuropharmacology. Link

  • Lovering, F., et al. (2009).[6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[2]

Sources

CAS number and IUPAC name for 2-(Piperidin-2-yl)glycine hcl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-(Piperidin-2-yl)glycine Hydrochloride , a non-proteinogenic amino acid derivative used significantly in peptidomimetic drug design and excitatory amino acid research.

Executive Summary & Chemical Identity

2-(Piperidin-2-yl)glycine Hydrochloride (also known as


-amino-2-piperidineacetic acid) is a bicyclic-like non-proteinogenic amino acid. Structurally, it consists of a glycine backbone where the 

-hydrogen is substituted by a piperidin-2-yl ring. This modification introduces a second chiral center and a basic secondary amine side chain, making the compound a rigidified analog of lysine or ornithine, and a homolog of proline-derived amino acids.

It serves as a critical scaffold in the synthesis of antitumor antibiotics (e.g., 593A/Streptolutin ) and as a conformational probe for glutamate receptors (AMPA/NMDA) and Excitatory Amino Acid Transporters (EAATs).

Core Identifiers
ParameterDetail
CAS Number (HCl Salt) 1958064-76-0 (Common commercial reference)
CAS Number (Free Base) 183859-35-0
IUPAC Name 2-Amino-2-(piperidin-2-yl)acetic acid hydrochloride
Synonyms 2-Piperidylglycine HCl;

-Amino-2-piperidineacetic acid HCl
Molecular Formula C

H

N

O


HCl
Molecular Weight 194.66 g/mol (Salt); 158.20 g/mol (Free Base)
SMILES Cl.NC(C1CCCCN1)C(O)=O

Structural Analysis & Stereochemistry

Unlike standard


-amino acids, 2-(Piperidin-2-yl)glycine possesses two chiral centers :
  • The

    
    -carbon of the glycine moiety.
    
  • The C2 position of the piperidine ring.[1]

This results in four possible stereoisomers (two diastereomeric pairs):

  • Erythro Isomers: (2S, 2'S) and (2R, 2'R)

  • Threo Isomers: (2S, 2'R) and (2R, 2'S)

The relative stereochemistry significantly impacts biological activity. For instance, in glutamate receptor mapping, the specific orientation of the ammonium groups (distal vs.


-amino) dictates binding affinity. The "erythro" form places the two amino groups in a specific spatial arrangement often required for transport by EAAT systems.
Stereochemical Visualization

Stereochemistry cluster_0 Chiral Centers cluster_1 Diastereomers C_alpha Glycine α-Carbon (Chiral Center 1) Erythro Erythro (Like) (2S, 2'S) / (2R, 2'R) C_alpha->Erythro Syn-relationship Threo Threo (Unlike) (2S, 2'R) / (2R, 2'S) C_alpha->Threo Anti-relationship C_pip Piperidine C2 (Chiral Center 2) C_pip->Erythro C_pip->Threo

Figure 1: Stereochemical relationships arising from the two chiral centers in 2-(Piperidin-2-yl)glycine.

Synthesis & Manufacturing Protocol

The synthesis of 2-(Piperidin-2-yl)glycine is challenging due to the need to control two stereocenters. A robust method involves the Imino Ether Condensation route, which allows for the construction of the glycine moiety onto a pre-formed piperidine ring.

Method: Nitroacetate Condensation (Racemic Route)

This protocol yields the ethyl ester precursor, which is subsequently hydrolyzed.

Step-by-Step Methodology:

  • Activation: React

    
    -valerolactam with trimethyloxonium tetrafluoroborate (Meerwein's salt) in dichloromethane (DCM) to generate the imino ether (2-methoxy-3,4,5,6-tetrahydropyridine).
    
  • Condensation: Treat the imino ether with ethyl nitroacetate. The nucleophilic carbon of the nitroacetate attacks the electrophilic imino carbon.

  • Hydrogenation: The resulting ethyl nitro-2-piperidylidene acetate intermediate is subjected to catalytic hydrogenation (H

    
    , Pt/C) in ethanol. This step simultaneously reduces the double bond and the nitro group to an amine.
    
  • Hydrolysis: Acid hydrolysis (6M HCl, reflux) removes the ethyl ester protection and converts the amine to the hydrochloride salt.

Self-Validating Checkpoint:

  • Intermediate Check: The nitro-enamine intermediate should exhibit a distinct UV absorption and loss of the lactam carbonyl signal in IR (approx. 1660 cm

    
    ).
    
  • Final Purity: The disappearance of the ethyl ester protons (quartet at ~4.2 ppm, triplet at ~1.3 ppm) in

    
    H NMR confirms successful hydrolysis.
    
Synthesis Workflow Diagram

Synthesis Start δ-Valerolactam Step1 Activation (Me3OBF4 / DCM) Start->Step1 Inter1 Imino Ether (2-Methoxy-tetrahydropyridine) Step1->Inter1 Step2 Condensation (Ethyl Nitroacetate) Inter1->Step2 Inter2 Nitro-Enamine Intermediate Step2->Inter2 Step3 Hydrogenation (H2, Pt/C) Inter2->Step3 Step4 Acid Hydrolysis (6M HCl) Step3->Step4 Final 2-(Piperidin-2-yl)glycine HCl Step4->Final

Figure 2: Synthetic pathway via nitroacetate condensation.

Biological Applications & Pharmacological Significance[3][4]

Peptidomimetics & Conformational Constraint

In drug design, 2-(Piperidin-2-yl)glycine is used to restrict the conformational freedom of peptides. By incorporating this amino acid, researchers can lock the


 (phi) and 

(psi) torsion angles of the peptide backbone.
  • Mechanism: The bulky piperidine ring adjacent to the

    
    -carbon creates steric hindrance, forcing the peptide into specific secondary structures (e.g., 
    
    
    
    -turns).
  • Utility: This is critical for stabilizing bioactive peptide conformations to increase potency and metabolic stability (resistance to proteases).

Antitumor Antibiotic Precursor

This compound is a structural homolog and synthetic precursor to Antitumor Agent 593A (Streptolutin).[2] 593A is a bis-piperidyl amino acid derivative that chelates metal ions and interacts with DNA. Studying the simplified 2-(Piperidin-2-yl)glycine analog helps elucidate the minimal pharmacophore required for this cytotoxic activity.

Glutamate Receptor Ligands

As a rigidified diamino acid, it mimics the spacing of functional groups in glutamate and lysine.

  • Target: Excitatory Amino Acid Transporters (EAATs).

  • Activity: The specific stereoisomers (particularly the threo forms) have been investigated as blockers or substrates for glutamate transport, providing insight into the neuroprotective mechanisms against excitotoxicity.

Analytical Characterization (Expected Data)

For the Hydrochloride Salt (C


H

ClN

O

):
TechniqueExpected Signal Characteristics

H NMR (D

O)

3.9-4.1:
Doublet (1H,

-CH).

3.2-3.5:
Multiplet (1H, Piperidine C2-H).

2.8-3.1:
Multiplet (2H, Piperidine C6-H

).

1.4-2.0:
Multiplets (6H, Piperidine C3,4,5-H

).

C NMR
Carbonyl: ~170-172 ppm.

-Carbon:
~55-58 ppm.[3] Piperidine C2: ~58-60 ppm.
Mass Spectrometry ESI+: m/z 159.1 [M+H]

(Free base mass + H).
Solubility Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar organic solvents (DCM, Hexane).

Safety & Handling

  • Hazards: As a hydrochloride salt of a diamine, the compound is corrosive and an irritant . It causes severe skin burns and eye damage (Category 1B).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C.

  • Disposal: Dissolve in water and neutralize before disposal via a licensed chemical waste contractor.

References

  • Chung, K., Lou, Y. Y., & Kim, W. (2010).[4] A Synthetic Approach to 2-Piperidylglycine. ChemInform.

  • ChemicalBook. (2025). 2-(Piperidin-2-yl)glycine Hydrochloride Product Details.

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Piperidine Derivatives.

  • Arcolin, G., et al. (2010). Stereoselective Synthesis of Chiral

    
    -Functionalized (E)-Allylic Amines. 
    

Sources

Literature review on glycine transporter type 2 (GlyT-2) inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Glycine Transporter Type 2 (GlyT-2) represents a high-potential, yet historically challenging target for the treatment of neuropathic pain and spasticity. Unlike its isoform GlyT-1, which regulates NMDA receptor tone in the forebrain, GlyT-2 is presynaptically localized in the spinal dorsal horn, where it is essential for recycling glycine to maintain inhibitory neurotransmission.

This guide synthesizes the evolution of GlyT-2 pharmacology—from the toxicity of early irreversible inhibitors to the recent clinical success of dual-action agents like Opiranserin (VVZ-149). It provides actionable protocols for screening and validation, grounded in the critical distinction between transport blockade and transporter sequestration .

Part 1: Physiological Context & The "Pain Gate"

The Glycinergic Brake

In the dorsal horn of the spinal cord, glycinergic interneurons act as a "brake" on nociceptive signals traveling from the periphery to the brain.[1] Under chronic pain conditions (neuropathic injury), this inhibitory tone is often lost—a phenomenon known as disinhibition.[2]

  • GlyT-1 (Glial/Post-synaptic): Maintains low extracellular glycine to prevent receptor desensitization. Inhibition here can cause excitotoxicity or respiratory depression.

  • GlyT-2 (Neuronal/Pre-synaptic): Re-uptakes glycine into the terminal to refill synaptic vesicles via the Vesicular Inhibitory Amino Acid Transporter (VIAAT).[2]

The Therapeutic Hypothesis: Inhibiting GlyT-2 increases the extracellular residence time of glycine, enhancing chloride influx through post-synaptic Glycine Receptors (GlyRs) and hyperpolarizing the nociceptive neuron. However, complete or irreversible blockade prevents vesicle refilling, eventually depleting the terminal of glycine and paradoxically increasing pain (the toxicity mechanism of ORG-25543).

Visualization: The Glycinergic Synapse

The following diagram illustrates the recycling pathway and the critical intervention points.

GlycinergicSynapse cluster_presynaptic Presynaptic Terminal (Inhibitory Interneuron) cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Nociceptor) GlyT2 GlyT-2 Transporter (Target) VIAAT VIAAT (Vesicle Loading) GlyT2->VIAAT Recycling Vesicle Synaptic Vesicle (Glycine Pool) VIAAT->Vesicle Refilling Glycine_Ext Extracellular Glycine Vesicle->Glycine_Ext Exocytosis Glycine_Ext->GlyT2 Reuptake GlyR Glycine Receptor (Cl- Channel) Glycine_Ext->GlyR Activation Signal Pain Signal Inhibition GlyR->Signal Hyperpolarization Inhibitor Inhibitor (e.g., Opiranserin) Inhibitor->GlyT2 Blocks Reuptake

Caption: Figure 1: The GlyT-2 recycling loop. Inhibition increases cleft glycine (analgesia) but must allow partial refilling to prevent vesicle depletion.

Part 2: The Inhibitor Landscape & SAR

Drug development in this space is defined by the struggle between potency and the "therapeutic window" of reversibility.

Compound ClassRepresentativeMechanismStatus/Outcome
Gen 1: Irreversible ORG-25543Irreversible binding; depletes cytosolic glycine pool.Failed. Caused severe motor dysfunction and tremors due to total loss of inhibitory tone [1].
Gen 2: Reversible Tools ALX-1393Reversible, competitive inhibitor.[3] High selectivity (40x over GlyT-1).Preclinical. Poor BBB penetration (<5%) and metabolic instability limited clinical use, but remains a standard lab tool [2].
Gen 3: Dual-Action Opiranserin (VVZ-149)Reversible GlyT-2 inhibition + 5-HT2A antagonism.[4]Approved (S. Korea, 2024). Dual mechanism mitigates toxicity; effective for post-op pain [3].[5]
Gen 4: Bioactive Lipids N-acyl amino acids (e.g., C18ω9-L-Lys)Allosteric modulation via a "deep lipid cavity" on the transporter.Research. High potency (IC50 ~25 nM) and novel binding site offer a new route to avoid GlyT-1 cross-reactivity [4].
Structure-Activity Relationship (SAR) Insights

Recent Cryo-EM and docking studies have revealed a lipid allosteric site on GlyT-2.

  • Tail Length: A C18 lipid tail (oleoyl) is optimal for penetrating the hydrophobic crevice of the transporter.

  • Head Group: Positively charged amino acid head groups (e.g., Lysine) interact with extracellular loops, anchoring the lipid while the tail wedges the transporter in an inactive conformation [5].

Part 3: Experimental Framework

To develop a viable GlyT-2 inhibitor, you must prove selectivity (vs. GlyT-1) and reversibility (to avoid ORG-25543-like toxicity).

Protocol A: High-Throughput Uptake Assay (The Gold Standard)

Objective: Determine IC50 and Selectivity.

System: HEK293 cells stably expressing human GlyT-2 (or GlyT-1 for counter-screen).

Reagents:

  • Assay Buffer: Modified Krebs-Ringer (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Control Buffer: Replace NaCl with Choline-Cl (validates Na+-dependence).

  • Tracer: [3H]-Glycine (Specific Activity ~40-60 Ci/mmol).

Step-by-Step Workflow:

  • Seeding: Plate cells at 50,000 cells/well in 96-well scintillant-coated plates (Cytostar-T) or standard plates for filtration.

  • Starvation: Wash cells 2x with Assay Buffer to remove endogenous glycine.

  • Pre-incubation: Add test compounds (0.1 nM – 10 µM) and incubate for 15 mins at 37°C.

    • Control: ALX-1393 (1 µM) as positive control for GlyT-2 inhibition.

  • Uptake Initiation: Add [3H]-Glycine (final conc. 100 nM).

  • Incubation: Incubate for 10–20 mins (must be within the linear phase of uptake).

  • Termination:

    • Filtration Method: Rapid vacuum filtration over GF/B filters; wash 3x with ice-cold buffer.

    • Scintillation: Add cocktail and count CPM.

  • Data Analysis: Subtract non-specific uptake (Choline buffer or excess cold glycine). Fit to sigmoidal dose-response curve.

Self-Validation Check:

  • Does the signal drop to near-zero in Choline buffer? If not, you are measuring diffusion, not transport.

  • Is the Z-factor > 0.5?

Protocol B: Electrophysiological Validation (Patch Clamp)

Objective: Confirm mechanism (translocation blockade) and kinetics.

System: Whole-cell patch clamp on CHO-GlyT2 cells.

Solutions:

  • Extracellular: Standard Tyrode’s solution.

  • Intracellular (Pipette): 130 mM KCl, 10 mM HEPES, 10 mM EGTA (low Cl- concentration ensures inward currents are driven by Na+/Glycine cotransport).

Workflow:

  • Clamp: Voltage-clamp cells at -60 mV.

  • Substrate Application: Superfuse Glycine (50 µM) for 5s. Observe the inward current (I_gly).

  • Wash: Wash for 30s until baseline recovers.

  • Inhibitor Application: Pre-apply inhibitor for 1 min.

  • Re-challenge: Apply Glycine (50 µM) + Inhibitor.

  • Reversibility Check (Critical): Washout inhibitor for 5-10 mins and re-apply Glycine alone.

    • Pass: Current recovers >80% (indicates reversibility).

    • Fail: Current remains suppressed (indicates irreversible binding/toxicity risk).

Part 4: Screening Logic & Decision Matrix

This workflow ensures only safe, effective candidates proceed to in vivo testing.

ScreeningWorkflow Start Compound Library Screen1 Primary Screen: [3H]-Glycine Uptake (GlyT-2) Start->Screen1 Decision1 IC50 < 100 nM? Screen1->Decision1 Screen2 Selectivity Screen: GlyT-1 Uptake Assay Decision1->Screen2 Yes Discard Discard Decision1->Discard No Decision2 Selectivity > 50-fold? Screen2->Decision2 Screen3 Reversibility Check: Electrophysiology Washout Decision2->Screen3 Yes Decision2->Discard No (GlyT-1 risk) Decision4 Decision4 Screen3->Decision4 Decision3 Current Recovery > 80%? Screen4 Toxicity/Side Effects: Rotarod Test (Motor Function) Decision3->Screen4 Yes Decision3->Discard No (Toxicity risk) Lead Lead Candidate (Analgesia w/o Motor Deficit) Screen4->Lead

Caption: Figure 2: The critical path for GlyT-2 inhibitor discovery. Note the specific "kill step" for irreversibility.

References

  • Mingorance-Le Meur, A., et al. (2011). Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain.[6] British Journal of Pharmacology.

  • Horiuchi, M., et al. (2005). Potent, selective and orally active benzoylpiperidine glycine transport 2 inhibitors. Bioorganic & Medicinal Chemistry Letters.[7]

  • Vivozon, Inc. (2024).[5] Vivozon receives MFDS approval for Opiranserin (VVZ-149) for post-operative pain. Clinical Trials Data.[4][5][8][9]

  • Mostyn, S.N., et al. (2019).[7][10] Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics.[11] eLife.

  • Shahsavar, A., et al. (2021).[3] Structural insights into the inhibition of glycine reuptake.[1][11] Nature.

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of natural products and clinically successful drugs has earned it the esteemed status of a "privileged scaffold." This guide provides a comprehensive technical overview of the piperidine moiety, exploring its fundamental properties, synthetic strategies, and profound impact on drug design and development. By delving into the causality behind its widespread use, we aim to equip researchers with the knowledge to effectively leverage this versatile scaffold in their own drug discovery endeavors.

The Physicochemical and Pharmacokinetic Advantages of the Piperidine Moiety

The enduring success of the piperidine scaffold in medicinal chemistry is not a matter of chance; it is rooted in a unique combination of physicochemical and pharmacokinetic properties that enhance "druggability".[1]

1.1. Structural and Conformational Flexibility:

The piperidine ring typically adopts a low-energy chair conformation, similar to cyclohexane.[2] This three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] The ring's ability to undergo conformational inversion, although with a higher energy barrier than nitrogen inversion, provides a degree of flexibility that can be crucial for binding to dynamic protein pockets.[2] The nitrogen atom can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable in nonpolar environments.[2] This conformational preference can be strategically manipulated by chemists to fine-tune the molecule's overall shape and binding affinity.

1.2. Modulation of Physicochemical Properties:

The presence of the nitrogen atom imparts a basic character to the piperidine ring, allowing it to be protonated at physiological pH. This feature is instrumental in modulating a compound's aqueous solubility and its ability to form ionic interactions with acidic residues in target proteins.[3] The piperidine nitrogen can also act as a hydrogen bond acceptor, a critical interaction for molecular recognition.[1] Furthermore, the overall lipophilicity of a molecule can be fine-tuned by the introduction and modification of substituents on the piperidine ring, enabling chemists to strike the delicate balance between solubility and membrane permeability required for optimal oral bioavailability.[4]

1.3. Enhanced Pharmacokinetic Profile:

Incorporating a piperidine scaffold into a drug candidate often leads to improved pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The heterocycle is generally metabolically stable, contributing to a longer half-life in the body.[4] However, the metabolic stability can be influenced by the substitution pattern, particularly at positions adjacent to the nitrogen atom.[4] The piperidine motif can also facilitate transport across biological membranes, enhancing drug absorption and distribution to the target tissues.[1] The ability to modulate lipophilicity and solubility through the piperidine scaffold also plays a key role in reducing toxicity.[4]

Synthetic Strategies for Piperidine Ring Construction

A vast and versatile toolbox of synthetic methodologies exists for the construction and functionalization of the piperidine ring, a testament to its importance in organic chemistry and drug discovery.[5] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

2.1. Catalytic Hydrogenation of Pyridines:

One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[1][6] This reaction involves the addition of hydrogen across the aromatic ring, typically using a heterogeneous catalyst.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine [6]

  • Materials: Substituted pyridine (1.0 g), glacial acetic acid (5 mL), Platinum(IV) oxide (PtO₂, 5 mol%).

  • Procedure:

    • A solution of the substituted pyridine in glacial acetic acid is placed in a high-pressure reactor.

    • A catalytic amount of PtO₂ is added to the solution.

    • The reactor is sealed and purged with hydrogen gas.

    • The reaction mixture is stirred under a hydrogen gas pressure of 50-70 bar at room temperature for 6-10 hours.

    • Reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is carefully quenched with a saturated sodium bicarbonate solution to neutralize the acetic acid.

    • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the desired piperidine derivative.

This method is widely applicable, though the reaction conditions may need to be optimized depending on the substituents present on the pyridine ring.[6]

2.2. Intramolecular Cyclization Reactions:

Intramolecular cyclization strategies are powerful for constructing the piperidine ring from acyclic precursors. These methods offer excellent control over stereochemistry. A prominent example is the intramolecular aza-Michael addition.[2]

Conceptual Workflow for Intramolecular Aza-Michael Addition:

G Acyclic_Precursor Acyclic Precursor (Amine and Michael Acceptor) Cyclization Intramolecular Aza-Michael Addition Acyclic_Precursor->Cyclization Base_Catalyst Base Catalyst Base_Catalyst->Cyclization Piperidinone Piperidinone Derivative Cyclization->Piperidinone

Caption: Intramolecular aza-Michael addition workflow.

In this approach, an acyclic precursor containing both an amine nucleophile and a Michael acceptor (an α,β-unsaturated carbonyl or nitrile) is treated with a base to induce cyclization, forming the piperidinone ring.[2] Subsequent reduction of the carbonyl group can yield the corresponding piperidine.

2.3. Other Key Synthetic Methods:

  • Dieckmann Condensation: This intramolecular condensation of a diester in the presence of a base is a classic method for forming cyclic β-keto esters, which can be further converted to piperidones.[6]

  • Nazarov Cyclization: This acid-catalyzed electrocyclic ring-closure of divinyl ketones can be adapted to synthesize piperidinone structures.[6]

  • Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an imine with a diene provides a direct route to tetrahydropyridines, which can then be reduced to piperidines. This method offers excellent control over stereochemistry, particularly when chiral catalysts are employed.

The Piperidine Scaffold in Action: A Showcase of FDA-Approved Drugs

The versatility of the piperidine scaffold is best illustrated by its presence in a wide array of FDA-approved drugs across various therapeutic areas.[4][5]

Drug Name (Brand Name)Year of Approval (US)Therapeutic Indication
Methylphenidate (Ritalin)1955Attention Deficit Hyperactivity Disorder (ADHD), Narcolepsy[7]
Haloperidol (Haldol)1967Schizophrenia, Tourette's Syndrome[8]
Fentanyl (Sublimaze)1968Severe Pain
Paroxetine (Paxil)1992Depression, Anxiety Disorders
Donepezil (Aricept)1996Alzheimer's Disease[9]
Raloxifene (Evista)1997Osteoporosis, Breast Cancer Risk Reduction
Risperidone (Risperdal)1993Schizophrenia, Bipolar Disorder
Solifenacin (Vesicare)2004Overactive Bladder
Paliperidone (Invega)2006Schizophrenia, Schizoaffective Disorder
Abiraterone (Zytiga)2011Prostate Cancer
Palbociclib (Ibrance)2015Breast Cancer[10]
Brexpiprazole (Rexulti)2015Schizophrenia, Major Depressive Disorder[10]
Venetoclax (Venclexta)2016Chronic Lymphocytic Leukemia, Acute Myeloid Leukemia[10]
Ribociclib (Kisqali)2017Breast Cancer[10]
Abemaciclib (Verzenio)2017Breast Cancer[10]
Gilteritinib (Xospata)2018Acute Myeloid Leukemia[10]
Lumateperone (Caplyta)2019Schizophrenia, Bipolar Depression[10]
Selpercatinib (Retevmo)2020Lung and Thyroid Cancers[10]
Sotorasib (Lumakras)2021Non-Small Cell Lung Cancer[10]
Mitapivat (Pyrukynd)2022Pyruvate Kinase Deficiency[10]
Fezolinetant (Veozah)2023Vasomotor symptoms due to menopause[10]

This table is not exhaustive but highlights the broad applicability of the piperidine scaffold in treating a wide range of human diseases.

Structure-Activity Relationships (SAR): The Art of Fine-Tuning Piperidine Derivatives

The strategic modification of the piperidine scaffold is a cornerstone of the drug discovery process. Structure-activity relationship (SAR) studies guide medicinal chemists in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

4.1. Case Study: Piperidine-Based Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The piperidine scaffold is frequently employed in the design of kinase inhibitors. For example, in the development of ROCK-II inhibitors, a piperidine-containing compound emerged as an early lead with high affinity (IC₅₀ < 2 nM).[11] SAR studies revealed that the substitution pattern on the piperidine ring was critical for both potency and selectivity.

CompoundR GroupROCK-II IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/ROCK-II)
Lead Compound H< 2127> 63
Analog 1 4-F-Ph525050
Analog 2 3-MeO-Ph10> 1000> 100

Data is illustrative and based on trends described in the literature.

These illustrative data demonstrate how subtle changes to the substituent on the piperidine ring can significantly impact both the potency against the target kinase (ROCK-II) and the selectivity against off-target kinases (PKA). This process of iterative design, synthesis, and testing is fundamental to the development of safe and effective kinase inhibitors.

4.2. Case Study: Piperidine Derivatives as GPCR Ligands

G-protein coupled receptors (GPCRs) are another major class of drug targets. In the development of sigma-1 receptor (S1R) ligands, a series of piperidine and piperazine-based compounds were evaluated.[12] SAR studies highlighted the importance of the nature of the aromatic moiety attached to the piperidine/piperazine core for S1R affinity.

CompoundCoreAromatic MoietyS1R Kᵢ (nM)
6 Piperazine2-Thienyl82
7 Piperazine2-Furyl132
8 PiperazinePhenyl214
11 Piperazine4-Cl-Phenyl390

Data from Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[12]

These results indicate that heterocyclic aromatic substituents are preferred over phenyl groups for S1R binding in this series, with the 2-thienyl group providing the highest affinity.[12] Such SAR insights are invaluable for guiding the design of more potent and selective GPCR ligands.

Mechanism of Action: How Piperidine-Containing Drugs Exert Their Effects

The piperidine scaffold is a component of drugs that act on a wide variety of biological targets. Understanding the mechanism of action at the molecular and cellular level is crucial for rational drug design.

5.1. Donepezil: Acetylcholinesterase Inhibition in Alzheimer's Disease

Donepezil is a centrally acting, reversible acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[9] By inhibiting AChE, donepezil increases the concentration of the neurotransmitter acetylcholine in the brain, which is thought to improve cognitive function.[9]

G Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh_Breakdown ACh Breakdown AChE->ACh_Breakdown Catalyzes Cholinergic_Synapse Increased ACh in Cholinergic Synapse ACh Acetylcholine (ACh) ACh->ACh_Breakdown ACh_Breakdown->Cholinergic_Synapse Decreased Cognitive_Function Improved Cognitive Function Cholinergic_Synapse->Cognitive_Function Leads to

Caption: Mechanism of action of Donepezil.

Donepezil's mechanism also involves interactions with other signaling pathways, including the inhibition of NF-κB and MAPK signaling pathways, which may contribute to its neuroprotective effects.[13]

5.2. Haloperidol: Dopamine D2 Receptor Antagonism in Schizophrenia

Haloperidol is a typical antipsychotic that primarily acts as an antagonist of the dopamine D2 receptor in the brain.[8][12][14] The overactivity of dopamine pathways is implicated in the positive symptoms of schizophrenia, and by blocking D2 receptors, haloperidol helps to alleviate these symptoms.[12]

G Haloperidol Haloperidol D2_Receptor Dopamine D2 Receptor Haloperidol->D2_Receptor Antagonizes Dopaminergic_Signaling Dopaminergic Signaling D2_Receptor->Dopaminergic_Signaling Mediates Dopamine Dopamine Dopamine->D2_Receptor Activates Psychotic_Symptoms Psychotic Symptoms Dopaminergic_Signaling->Psychotic_Symptoms Contributes to

Caption: Mechanism of action of Haloperidol.

Haloperidol also has effects on other neurotransmitter systems, including noradrenergic, cholinergic, and histaminergic receptors, which contribute to its side effect profile.[8]

5.3. Methylphenidate: Dopamine and Norepinephrine Reuptake Inhibition in ADHD

Methylphenidate is a central nervous system stimulant used to treat ADHD. Its primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[15][16] This blockade of reuptake leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the prefrontal cortex, which is thought to improve attention and focus.[16]

G Methylphenidate Methylphenidate DAT_NET Dopamine (DAT) and Norepinephrine (NET) Transporters Methylphenidate->DAT_NET Inhibits DA_NE_Reuptake Dopamine & Norepinephrine Reuptake DAT_NET->DA_NE_Reuptake Mediates Synaptic_DA_NE Increased Synaptic Dopamine & Norepinephrine DA_NE_Reuptake->Synaptic_DA_NE Decreased Improved_Attention Improved Attention & Focus Synaptic_DA_NE->Improved_Attention Leads to

Caption: Mechanism of action of Methylphenidate.

Conclusion and Future Perspectives

The piperidine scaffold has undeniably cemented its place as a cornerstone of medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, have made it an indispensable tool in the development of a multitude of life-saving drugs. The continued exploration of novel synthetic methodologies for accessing diverse and complex piperidine derivatives will undoubtedly fuel the discovery of next-generation therapeutics. As our understanding of disease biology deepens, the rational design of piperidine-based molecules targeting novel and challenging biological targets will remain a vibrant and fruitful area of research. The legacy of the piperidine scaffold is a testament to the power of a simple, yet elegant, chemical structure to profoundly impact human health.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Synthesis and Structure-Activity Relationship of Piperidine-Derived Non-Urea Soluble Epoxide Hydrolase Inhibitors. PubMed. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [Link]

  • Direct Synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi Coupling of a 4-piperidylzinc Iodide With Aromatic Halides and Triflates. PubMed. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity. PMC. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC. [Link]

  • Donepezil. NCBI Bookshelf. [Link]

  • Haloperidol. NCBI Bookshelf. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Synthesis of Donepezil Hydrochloride via Chemoselective Hydrogenation. ACS Publications. [Link]

  • Synthesis and evaluation of haloperidol ester prodrugs metabolically activated by human carboxylesterase. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease. Frontiers. [Link]

  • 2-Minute Neuroscience: Methylphenidate. YouTube. [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PMC. [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. [Link]

  • Haloperidol Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Methylphenidate. NCBI Bookshelf. [Link]

  • effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. [Link]

  • Classics in Chemical Neuroscience: Haloperidol. ACS Publications. [Link]

  • trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. LOCKSS. [Link]

  • What is the mechanism of action (MOA) of Ritalin (methylphenidate)? Dr. Oracle. [Link]

  • What is the mechanism of action of Haldol (haloperidol) on dopamine receptors? Dr. Oracle. [Link]

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2-(Piperidin-2-yl)glycine hcl as a potential neurotransmitter uptake inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Investigating Potential as a Neurotransmitter Uptake Inhibitor[1]

Executive Summary

This technical guide provides a comprehensive framework for evaluating 2-(Piperidin-2-yl)glycine HCl (also referred to as


-(2-piperidyl)glycine) as a candidate for neurotransmitter uptake inhibition.[1] Unlike classic inhibitors derived directly from nipecotic acid (GAT-1 inhibitors) or sarcosine (GlyT1 inhibitors), this molecule represents a conformationally constrained non-proteinogenic amino acid scaffold . Its structural architecture—a piperidine ring directly substituted at the 

-carbon of a glycine backbone—creates a unique pharmacophore that mimics the folded conformations of GABA and Glutamate.

This guide is designed for medicinal chemists and pharmacologists. It moves beyond basic description to provide a rigorous investigational workflow , detailing the chemical handling, specific uptake assay protocols, and mechanistic validation required to characterize its activity at GABA (GAT) and Glycine (GlyT) transporters.

Molecular Architecture & Pharmacophore Analysis

To understand the potential of this compound, one must analyze its structural relationship to established neurotransmitters and inhibitors.[1]

  • The Piperidine Scaffold: Historically, the piperidine ring is the core of potent GABA uptake inhibitors like Tiagabine and Nipecotic Acid . It provides the necessary lipophilic bulk and rigidity to fit the orthosteric site of the GABA transporter (GAT-1).

  • The Glycine Moiety: The presence of the

    
    -amino acid backbone suggests potential affinity for Glycine Transporters (GlyT1/GlyT2). However, the steric bulk of the piperidine ring at the 
    
    
    
    -position likely excludes it from the restrictive GlyT binding pocket unless it adopts a specific rotamer.
  • Stereochemical Implications: The molecule possesses two chiral centers (the piperidine C2 and the glycine

    
    -carbon). The biological activity is likely stereoselective, with the (
    
    
    
    ) or (
    
    
    ) diastereomers showing distinct affinity profiles.
Table 1: Physicochemical Profile & Handling [1]
PropertySpecificationTechnical Note
Chemical Formula

Hydrochloride salt ensures aqueous solubility.[1]
Molecular Weight ~194.66 g/mol (Salt)Low MW facilitates blood-brain barrier (BBB) penetration modeling.[1]
Solubility Water (>50 mM), DMSOCritical: Dissolve in water/buffer for assays; avoid DMSO >0.1% in synaptic preps.
pKa Values

-COOH: ~2.1; Piperidine-NH: ~10.8
At physiological pH (7.4), the molecule is zwitterionic/cationic.[1]
Storage -20°C, DesiccatedHygroscopic. Reconstitute fresh for kinetic assays.
Mechanistic Hypothesis: Competitive Transporter Blockade

The primary hypothesis for this compound is Competitive Inhibition . Due to its structural homology with GABA and Glycine, it is predicted to bind to the substrate recognition site of the transporter, preventing the reuptake of the endogenous neurotransmitter without necessarily being translocated itself.

Diagram 1: Competitive Inhibition Mechanism at the Synapse

SynapticInhibition cluster_synapse Synaptic Cleft Dynamics NT Neurotransmitter (GABA / Glycine) Transporter Transporter (GAT/GlyT) [Open-to-Out State] NT->Transporter Endogenous Binding PostSynaptic Post-Synaptic Receptor (Activation Prolonged) NT->PostSynaptic Signal Transduction Inhibitor 2-(Piperidin-2-yl)glycine Inhibitor->Transporter Competitive Binding (High Affinity) Complex_NT Translocation (Substrate Transport) Transporter->Complex_NT Normal Cycle Complex_Inhib Steric Blockade (No Transport) Transporter->Complex_Inhib Inhibited State Complex_NT->NT Re-uptake (Clearance) Complex_Inhib->NT Accumulation

Caption: Schematic of competitive inhibition where 2-(Piperidin-2-yl)glycine occupies the transporter's orthosteric site, preventing neurotransmitter clearance and potentiating synaptic signaling.[1]

Experimental Protocol: Synaptosomal Uptake Assay

To validate the "Uptake Inhibitor" classification, you must perform a radioligand uptake assay using rat brain synaptosomes. This is the industry-standard method for determining


 and 

values.[1]
Phase A: Synaptosome Preparation (Crude P2 Fraction)

Objective: Isolate functional nerve terminals containing active transporters.

  • Dissection: Rapidly decapitate male Sprague-Dawley rats. Isolate the Cerebral Cortex (for GABA/Glutamate) and Brainstem/Spinal Cord (for Glycine).

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M Sucrose (buffered with 10 mM HEPES, pH 7.4) using a glass-Teflon homogenizer (10 strokes at 900 rpm).

  • Centrifugation 1: Centrifuge at

    
     for 10 min at 4°C to remove nuclei/debris. Save the Supernatant (S1).
    
  • Centrifugation 2: Centrifuge S1 at

    
     for 20 min at 4°C.
    
  • Resuspension: Discard supernatant. Resuspend the pellet (P2) in Krebs-Henseleit Buffer (KHB) .

    • KHB Composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM

      
      , 2.5 mM 
      
      
      
      , 1.2 mM
      
      
      , 25 mM
      
      
      , 10 mM Glucose. Aerate with 95%
      
      
      /5%
      
      
      .
Phase B: Radioligand Inhibition Assay

Objective: Measure the reduction in uptake of tritiated neurotransmitters in the presence of this compound.

Reagents:

  • Test Compound: this compound (Serial dilutions:

    
     M to 
    
    
    
    M).
  • Radioligand:

    
    -GABA (for GAT) or 
    
    
    
    -Glycine (for GlyT).[1] Final concentration: 10–20 nM.
  • Non-Specific Control: 1 mM Nipecotic Acid (GABA) or 100

    
    M Sarcosine (Glycine).
    

Workflow:

  • Pre-Incubation: Aliquot 100

    
    L of synaptosomal suspension into tubes. Add 20 
    
    
    
    L of Test Compound (or vehicle). Incubate at 30°C for 10 minutes .
    • Why 30°C? Physiological 37°C can cause rapid metabolic degradation of synaptosomes; 30°C preserves integrity while maintaining transporter kinetics.

  • Initiation: Add 20

    
    L of 
    
    
    
    -Ligand mixture.
  • Uptake Phase: Incubate for exactly 3 to 5 minutes .

    • Critical: This must be within the linear phase of uptake.

  • Termination: Rapidly dilute with 4 mL of ice-cold KHB and filter immediately through Whatman GF/B filters (pre-soaked in 0.05% Polyethyleneimine to reduce non-specific binding).

  • Washing: Wash filters

    
     with 4 mL ice-cold buffer.
    
  • Quantification: Transfer filters to scintillation vials, add cocktail, and count CPM (Counts Per Minute).

Data Analysis & Interpretation

Raw CPM data must be converted to specific uptake to determine the potency of the inhibitor.

Calculation Logic
  • Specific Uptake:

    
    .
    
  • Percent Inhibition:

    
    
    
  • Curve Fitting: Plot log[Concentration] vs. % Inhibition. Fit to a non-linear regression (sigmoidal dose-response) to calculate

    
    .[1]
    
  • 
     Calculation:  Use the Cheng-Prusoff equation:
    
    
    
    
    • Where

      
       is radioligand concentration and 
      
      
      
      is the affinity of the radioligand for the transporter (determined via separate saturation binding assays).
Interpretation Guide
Outcome (

)
ClassificationActionable Insight
< 100 nM Potent InhibitorLead Candidate. Proceed to selectivity screening (GAT-1 vs GAT-3).
100 nM - 10

M
Moderate InhibitorHit. Good starting point for SAR (Structure-Activity Relationship) optimization.
> 10

M
Weak/InactiveScaffold Only. The steric bulk may be hindering binding.[1] Try N-methylation or ring expansion.[1]
Advanced Validation: Electrophysiology

While uptake assays measure chemical flux, Whole-Cell Patch Clamp measures the functional consequence of that inhibition on synaptic currents.

  • Setup: Acute brain slices (Hippocampus CA1 for GABA).

  • Protocol: Record tonic inhibitory currents .

  • Expectation: If 2-(Piperidin-2-yl)glycine inhibits uptake, the ambient concentration of GABA in the slice will rise.[1] This will cause a shift in the holding current (a "tonic" current) and potentially prolong the decay time of evoked IPSCs (Inhibitory Post-Synaptic Currents).

  • Control: Apply the specific GAT-1 inhibitor NO-711 .[1] If your compound mimics this effect, the mechanism is confirmed.

Diagram 2: Assay Workflow

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_data Analysis Tissue Rat Cortex/Spinal Cord Synaptosome P2 Synaptosomes (Active Transporters) Tissue->Synaptosome Homogenize & Spin Incubate Incubate 30°C (Compound + Synaptosomes) Synaptosome->Incubate Initiate Add [3H]-Ligand (Start Uptake) Incubate->Initiate Terminate Rapid Filtration (GF/B Filters) Initiate->Terminate 3-5 mins Count Scintillation Counting Terminate->Count Calc Calculate IC50/Ki Count->Calc

Caption: Step-by-step workflow for the radioligand uptake inhibition assay.

References
  • Andersen, K. E., et al. (1993). "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of Tiagabine." Journal of Medicinal Chemistry. Link

  • Wolin, R. L., et al. (2004). "Novel glycine transporter type-2 reuptake inhibitors. Part 1: alpha-amino acid derivatives." Bioorganic & Medicinal Chemistry. Link

  • Christensen, H., & Fonnum, F. (1991). "Uptake of glycine, GABA and glutamate by synaptic vesicles isolated from different regions of rat CNS."[2] Neuroscience Letters. Link

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry. Link

  • Beart, P. M., & Snodgrass, S. R. (1975). "The use of nipecotic acid in the study of GABA uptake." Journal of Neurochemistry. Link

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Investigating the CNS Activity of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most privileged scaffolds in medicinal chemistry. Its prevalence in both naturally occurring alkaloids with profound physiological effects and a vast array of clinically successful drugs underscores its remarkable versatility.[1] For researchers and drug development professionals focused on the central nervous system (CNS), piperidine derivatives are of particular interest due to their ability to interact with a wide range of neurological targets with high affinity and specificity.[2][3] This guide provides an in-depth technical overview of the core principles and methodologies for investigating the CNS activity of this important class of compounds, moving from foundational concepts to detailed experimental protocols. Our focus is on providing not just the "how" but the "why," empowering researchers to make informed decisions in their quest for novel CNS therapeutics.

The Piperidine Scaffold: A Privileged Structure for CNS Penetration and Target Engagement

The utility of the piperidine moiety in CNS drug design stems from a combination of favorable physicochemical properties.[1] Its saturated, flexible chair-like conformation allows for the precise spatial orientation of substituents to engage with the complex topographies of CNS receptors and enzyme active sites. Furthermore, the basic nitrogen atom is often protonated at physiological pH, which can facilitate crucial interactions with acidic residues in binding pockets and influence the overall pharmacokinetic profile of the molecule.[3]

A critical hurdle in CNS drug development is the ability of a compound to cross the blood-brain barrier (BBB). The physicochemical properties of piperidine derivatives, such as their modulated lipophilicity and potential for active transport, can be optimized to enhance brain penetration.[4] This inherent "drug-ability" makes the piperidine scaffold a foundational element in the design of therapeutics for a spectrum of neurological and psychiatric disorders.[5]

A Spectrum of CNS Activities: Targeting Key Neuromodulatory Systems

Piperidine derivatives have demonstrated a remarkable diversity of pharmacological effects on the CNS, attributable to their interaction with a wide array of molecular targets. This section will explore some of the most significant areas of investigation.

Modulation of Dopaminergic and Serotonergic Systems

Many piperidine-based compounds exhibit high affinity for dopamine and serotonin receptors and transporters, key players in the regulation of mood, cognition, and motor control.[6]

  • Dopamine D2 Receptor Antagonism: A significant number of antipsychotic drugs feature a piperidine moiety that is crucial for their interaction with the dopamine D2 receptor. These compounds act by blocking the effects of excess dopamine, a hallmark of psychosis.

  • Serotonin Transporter (SERT) Inhibition: Selective serotonin reuptake inhibitors (SSRIs), the frontline treatment for depression and anxiety, often incorporate a piperidine ring. By blocking the reuptake of serotonin from the synaptic cleft, these drugs enhance serotonergic neurotransmission.[7]

Acetylcholinesterase Inhibition for Cognitive Enhancement

A key strategy in the symptomatic treatment of Alzheimer's disease is to boost cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE). Several potent and selective AChE inhibitors are based on the piperidine scaffold.[8][9] Donepezil, a widely prescribed medication for Alzheimer's disease, features a benzylpiperidine moiety that plays a critical role in its binding to the active site of AChE.[10][11]

Opioid Receptor Modulation for Analgesia

The piperidine ring is a core structural feature of many potent opioid analgesics, including fentanyl and its analogs.[12] These compounds exert their powerful pain-relieving effects by acting as agonists at μ-opioid receptors in the CNS.[13] The development of piperidine derivatives with mixed or biased opioid receptor activity is an active area of research aimed at achieving potent analgesia with reduced side effects.

NMDA Receptor Antagonism for Neuroprotection

Overactivation of the N-methyl-D-aspartate (NMDA) receptor is implicated in the pathophysiology of several neurological disorders, including stroke and neurodegenerative diseases.[14] Certain piperidine derivatives have been shown to act as NMDA receptor antagonists, offering a potential avenue for neuroprotection by mitigating excitotoxicity.[15]

A Hierarchical Approach to CNS Activity Assessment: From In Vitro Screening to In Vivo Validation

A robust and logical workflow is essential for the efficient evaluation of piperidine derivatives for their CNS activity. This process typically begins with high-throughput in vitro screening to identify initial "hits" and progresses to more complex in vivo models to validate their therapeutic potential.

CNS_Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis Primary Assays Receptor Binding Enzyme Inhibition Compound Synthesis->Primary Assays Secondary Assays Functional Assays Neuroprotection Primary Assays->Secondary Assays Behavioral Models Behavioral Models Secondary Assays->Behavioral Models Lead Candidates Pharmacokinetics ADME BBB Penetration Behavioral Models->Pharmacokinetics Toxicology Toxicology Pharmacokinetics->Toxicology Clinical Trials Clinical Trials Toxicology->Clinical Trials IND Submission

Caption: A streamlined workflow for CNS drug discovery, from initial target identification to clinical trials.

In Vitro Methodologies: Establishing Target Engagement and Cellular Effects

In vitro assays are the cornerstone of early-stage CNS drug discovery, providing a rapid and cost-effective means to assess the interaction of piperidine derivatives with their molecular targets and their effects on cellular function.

Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor. Radioligand binding assays have traditionally been the gold standard, but fluorescence-based methods are gaining popularity due to their safety and ease of use.

Protocol: Dopamine D2 Receptor Binding Assay (Fluorescence-Based)

  • Cell Preparation: Utilize a stable cell line overexpressing the human dopamine D2 receptor.

  • Compound Preparation: Prepare a serial dilution of the test piperidine derivative.

  • Assay Setup: In a 384-well plate, add the test compound, a fluorescently labeled D2 receptor antagonist (e.g., a derivative of spiperone), and the cell suspension.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Detection: Measure the fluorescence signal using a plate reader equipped for time-resolved fluorescence resonance energy transfer (TR-FRET) or a similar detection technology.

  • Data Analysis: The decrease in the fluorescence signal in the presence of the test compound is used to calculate its binding affinity (Ki) by applying the Cheng-Prusoff equation.

Neurotransmitter Transporter Uptake Assays

These assays are crucial for identifying compounds that modulate the activity of neurotransmitter transporters like SERT and the dopamine transporter (DAT).

Protocol: Serotonin Transporter (SERT) Uptake Assay

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human SERT.

  • Assay Initiation: Plate the cells in a 96-well plate. Pre-incubate the cells with the test piperidine derivative or a known inhibitor (e.g., fluoxetine) for a defined period.

  • Substrate Addition: Add a labeled substrate, typically [3H]-serotonin, to initiate the uptake.

  • Uptake Termination: After a short incubation period (e.g., 10-15 minutes) at 37°C, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Measurement: Lyse the cells and measure the amount of radiolabeled serotonin taken up using a scintillation counter.

  • Analysis: The reduction in [3H]-serotonin uptake in the presence of the test compound is used to determine its inhibitory potency (IC50).

Neuroprotection Assays

For compounds being investigated for neurodegenerative diseases, it is essential to assess their ability to protect neurons from toxic insults.

Protocol: MPP+ Induced Neurotoxicity Assay in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells, a common model for dopaminergic neurons.

  • Pre-treatment: Treat the cells with various concentrations of the test piperidine derivative for a specified duration (e.g., 2 hours).

  • Induction of Toxicity: Expose the cells to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons.

  • Assessment of Cell Viability: After 24-48 hours of incubation with MPP+, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Interpretation: An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

In Vivo Behavioral Models: Assessing Functional Outcomes in a Complex System

While in vitro assays are invaluable for initial screening, they cannot fully recapitulate the complexity of the CNS. Therefore, in vivo behavioral models in rodents are indispensable for validating the therapeutic potential of lead compounds.

Models for Anxiolytic and Antidepressant Activity
  • Elevated Plus-Maze (EPM): This test is widely used to screen for anxiolytic drugs. The maze consists of two open and two enclosed arms. Anxiolytic compounds increase the time rodents spend in the open arms.

  • Forced Swim Test (FST): In this model, rodents are placed in a cylinder of water from which they cannot escape.[16][17] The duration of immobility is measured, and antidepressant drugs are known to decrease this immobility time, suggesting an increase in coping behavior.[17]

Protocol: Forced Swim Test in Rats

  • Apparatus: A transparent cylindrical container (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Pre-test Session: On the first day, each rat is placed in the cylinder for a 15-minute adaptation period.

  • Drug Administration: On the second day, the test piperidine derivative or a reference antidepressant is administered at a specified time before the test.

  • Test Session: Each rat is placed in the cylinder for a 5-minute test session. The duration of immobility (floating with only minor movements to keep the head above water) is recorded.

  • Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group indicates potential antidepressant activity.

Models for Cognitive Enhancement
  • Novel Object Recognition (NOR) Test: This test assesses learning and memory in rodents.[18][19] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[6][18]

Protocol: Novel Object Recognition Test in Mice

  • Habituation: The mouse is allowed to freely explore an open-field arena for a set period on the first day.

  • Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time (e.g., 10 minutes).

  • Testing Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated based on the proportion of time spent exploring the novel object. A higher discrimination index in the drug-treated group suggests cognitive-enhancing effects.

Understanding the Mechanism: Elucidating Signaling Pathways

To move beyond a purely phenomenological understanding of a compound's effects, it is crucial to investigate its impact on intracellular signaling pathways.

Dopamine_D2_Signaling Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates Targets Piperidine_Antagonist Piperidine_Antagonist Piperidine_Antagonist->D2_Receptor Blocks

Caption: Simplified signaling pathway of the dopamine D2 receptor and the inhibitory action of a piperidine antagonist.

The activation of G-protein coupled receptors (GPCRs), such as the dopamine D2 receptor, by their endogenous ligands initiates a cascade of intracellular events.[20][21] For D2 receptors, this typically involves the inhibition of adenylyl cyclase by the Gαi subunit of the associated G-protein, leading to a decrease in cyclic AMP (cAMP) levels.[22] Piperidine-based antagonists block this signaling cascade by preventing dopamine from binding to the receptor.

Data Interpretation and Structure-Activity Relationships (SAR)

The quantitative data obtained from the aforementioned assays are crucial for establishing structure-activity relationships (SAR). By systematically modifying the structure of a lead piperidine derivative and assessing the impact on its biological activity, researchers can identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties.

Table 1: Illustrative SAR Data for a Series of Piperidine-Based Acetylcholinesterase Inhibitors

Compound IDR1-SubstituentR2-SubstituentAChE IC50 (nM)
Lead-1 HH150.5
Analog-1a 4-Cl-PhenylH75.2
Analog-1b 3,4-di-Cl-PhenylH25.8
Analog-2a 4-Cl-PhenylMethyl10.3
Analog-2b 3,4-di-Cl-PhenylMethyl5.1

This is a hypothetical data set for illustrative purposes.

The data in Table 1 would suggest that the addition of electron-withdrawing groups to the phenyl ring at the R1 position and the presence of a methyl group at the R2 position enhance the inhibitory activity against AChE. This type of analysis guides the iterative process of lead optimization in drug discovery.

Conclusion and Future Directions

The piperidine scaffold continues to be a highly fruitful starting point for the design of novel CNS-active agents. The systematic application of the in vitro and in vivo methodologies outlined in this guide, coupled with a deep understanding of the underlying neurobiology and signaling pathways, is essential for the successful translation of promising piperidine derivatives from the laboratory to the clinic. Future research will likely focus on the development of piperidine-based compounds with enhanced target selectivity and "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor, potentially leading to therapeutics with improved efficacy and reduced side effects. The continued exploration of the vast chemical space around the piperidine nucleus, guided by the principles of rational drug design and robust pharmacological evaluation, holds immense promise for addressing the unmet medical needs of patients with a wide range of neurological and psychiatric disorders.

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The 2-Substituted Piperazine Scaffold: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-substituted piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique combination of structural rigidity, conformational flexibility, and tunable physicochemical properties makes it an invaluable tool for drug designers.[3][4] The two nitrogen atoms provide handles for synthetic diversification and act as key hydrogen bond donors and acceptors, enhancing interactions with biological targets and improving pharmacokinetic profiles.[5][6] This guide provides an in-depth technical overview of the discovery and, critically, the chemical synthesis of this vital heterocyclic core. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for key synthetic transformations, and a forward-looking perspective on the challenges and opportunities that remain.

Chapter 1: The 2-Substituted Piperazine: A Privileged Core in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to a range of different biological targets.[1] The piperazine ring, and particularly its 2-substituted variants, exemplifies this concept. The substitution at the C-2 position introduces a chiral center, allowing for three-dimensional diversity that is crucial for specific molecular recognition and improved therapeutic indices.

The inherent properties of the piperazine ring contribute significantly to its utility. The two nitrogen atoms allow for modulation of pKa, solubility, and lipophilicity, which are critical parameters for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] This synthetic tractability enables chemists to fine-tune a molecule's properties to enhance potency, selectivity, and bioavailability.[3]

The clinical relevance of this scaffold is demonstrated by its presence in numerous blockbuster drugs across diverse therapeutic areas. For instance, the HIV protease inhibitor Indinavir (Crixivan®) features a 2-substituted piperazine that is integral to its binding affinity.[7][8] Similarly, the smoking cessation aid Varenicline (Chantix®) incorporates the piperazine ring into a rigid polycyclic structure to achieve potent and selective interaction with nicotinic receptors.[9] In oncology, Imatinib (Gleevec®) utilizes a piperazine moiety to enhance kinase selectivity.[3] These examples underscore the profound impact of the 2-substituted piperazine core on modern medicine.

Chapter 2: Foundational Synthetic Strategies for the Piperazine Core

The construction of the 2-substituted piperazine ring can be approached from several strategic directions. The choice of route is often dictated by the desired substitution pattern, the required stereochemistry, and scalability considerations.

Cyclization of 1,2-Diamines: The Chiral Pool Approach

One of the most powerful and common strategies for synthesizing enantiomerically pure 2-substituted piperazines is to leverage the "chiral pool"—readily available, inexpensive, and optically pure starting materials.[10] Natural and unnatural α-amino acids are ideal precursors for this purpose.[11][12]

The general workflow involves the reduction of the carboxylic acid moiety of a protected α-amino acid to an alcohol, followed by conversion of the hydroxyl group to a leaving group (e.g., tosylate, mesylate, or halide). The N-protecting group is then removed, and the resulting amino group displaces the leaving group in an intramolecular cyclization to form a piperazin-2-one. Subsequent reduction of the amide yields the desired 2-substituted piperazine. A key advantage of this approach is that the stereochemistry at the C-2 position is directly inherited from the starting amino acid.

A practical and scalable four-step synthesis starting from α-amino acids has been described, which involves an aza-Michael addition as the key cyclization step.[11] This method allows for the creation of orthogonally protected piperazines, enabling selective functionalization of the two nitrogen atoms.[11]

Synthesis from Piperazin-2-ones and Diketopiperazines

Piperazin-2-ones and piperazine-2,5-diones (diketopiperazines) are versatile intermediates in the synthesis of 2-substituted piperazines.[7] These cyclic amides can be prepared by the cyclization of dipeptides or by building upon the pre-formed core.[13] The carbonyl group(s) offer a reactive site for further functionalization. For example, asymmetric alkylation of piperazin-2-one enolates can be used to introduce substituents at the C-3 position. The amide functionality can then be reduced to afford the corresponding piperazine.[7][14]

A notable modern approach involves the palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones. This method provides access to highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can be readily reduced to the corresponding piperazines.[7][14]

Chapter 3: Achieving Stereocontrol: The Key to Biological Activity

As most biological targets are chiral, the stereochemistry of a drug molecule is paramount. For 2-substituted piperazines, controlling the configuration of the C-2 stereocenter is a critical challenge in their synthesis.

Chiral Pool Synthesis

As discussed in Chapter 2.1, using enantiopure α-amino acids as starting materials is a robust method to ensure the stereochemical integrity of the final product.[11][15] This remains one of the most reliable and cost-effective strategies for producing optically pure 2-substituted piperazines on a large scale.

Asymmetric Catalysis and Modern Methods

Modern synthetic chemistry has provided powerful tools for the enantioselective synthesis of chiral piperazines without relying on the chiral pool.

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral pyrazine precursors, such as pyrazine-2-carboxamides, using chiral rhodium catalysts like (R)-BINAP, has proven to be a highly effective method for producing enantiomerically enriched piperazines.[16]

  • α-Lithiation Mediated by Chiral Ligands: The use of s-BuLi in combination with a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, allows for the diastereoselective deprotonation of an N-Boc protected piperazine at the α-carbon.[5] The resulting chiral organolithium species can then be trapped with an electrophile to generate a C-2 substituted piperazine with good to excellent levels of stereocontrol.[5] This method was notably applied in an asymmetric synthesis of an intermediate for Indinavir.[5]

  • Photoredox Catalysis: Emerging techniques in photoredox catalysis are enabling the direct C-H functionalization of the piperazine ring.[5][6] For instance, a photoredox-mediated CarboxyLic Amine Protocol (CLAP) has been developed for the decarboxylative cyclization of amino-acid-derived diamines with aldehydes to access diverse C2-substituted piperazines.[5]

Table 1: Comparison of Stereoselective Synthetic Strategies

MethodStarting MaterialKey TransformationAdvantagesDisadvantages
Chiral Pool α-Amino AcidsIntramolecular CyclizationHigh enantiopurity, cost-effective, scalable.[11][12]Limited to the diversity of available amino acids.
Asymmetric Hydrogenation PyrazinesRh-catalyzed HydrogenationHigh yields and enantioselectivities.[16]Requires specialized catalysts and high-pressure equipment.
Asymmetric Lithiation N-Boc PiperazineDeprotonation with s-BuLi/(-)-sparteineAccess to diverse substituents via electrophile trapping.[5]Requires cryogenic temperatures and stoichiometric chiral ligands.
Photoredox CLAP Amino-acid diamines, AldehydesDecarboxylative CyclizationMild, radical-based approach, green potential.[5]Newer method, substrate scope may be more limited.

Chapter 4: Key Reactions for Piperazine Functionalization

Once the 2-substituted piperazine core is synthesized, further functionalization, particularly at the nitrogen atoms, is typically required to complete the synthesis of the target molecule.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds.[17][18] It involves the reaction of a piperazine's secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product.[17] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoboorohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material.[17]

This method is highly versatile and allows for the introduction of a wide array of alkyl and aryl-alkyl groups onto the piperazine nitrogen atoms.[19] A particularly efficient approach for creating differentially N,N'-disubstituted piperazines involves the reductive amination of a 2-oxopiperazine, which results in both N-alkylation and reduction of the lactam in a single step.[20]

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl amines. This reaction allows for the formation of a bond between a piperazine nitrogen and an aryl halide or triflate. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and can be tailored to the specific substrates being coupled. This powerful reaction is a cornerstone of modern pharmaceutical synthesis, enabling the construction of complex molecules that would be difficult to access through classical methods.

Workflow Diagram: General Approaches to 2-Substituted Piperazines

G cluster_0 Chiral Pool Synthesis cluster_1 Asymmetric Catalysis cluster_2 Functionalization AminoAcid Chiral α-Amino Acid Diamine Chiral 1,2-Diamine AminoAcid->Diamine Reduction & Functionalization Piperazinone Piperazin-2-one Diamine->Piperazinone Intramolecular Cyclization Piperazine Enantiopure 2-Substituted Piperazine Piperazinone->Piperazine Amide Reduction Core Piperazine Core Piperazine->Core Prochiral Prochiral Pyrazine or Piperazinone AsymProduct Enantiopure 2-Substituted Piperazine Prochiral->AsymProduct Asymmetric Hydrogenation or Alkylation AsymProduct->Core N_Aryl N-Aryl Piperazine Core->N_Aryl Buchwald-Hartwig Amination N_Alkyl N-Alkyl Piperazine Core->N_Alkyl Reductive Amination

Caption: Comparison of major synthetic strategies for 2-substituted piperazines.

Chapter 5: Case Study: Synthesis of a Bioactive Molecule Intermediate

To illustrate the practical application of these methodologies, we will examine a key step in the synthesis of the HIV protease inhibitor, Indinavir. The synthesis of the chiral piperazine fragment is a critical part of the overall process.

One reported asymmetric synthesis of an (S)-piperazine-2-carboxylic acid amide intermediate relies on the hydrogenation of a pyrazine precursor using a chiral rhodium catalyst.[16][21]

Experimental Protocol: Asymmetric Hydrogenation for an Indinavir Intermediate[16]
  • Objective: To synthesize (S)-N-tert-butyl-4-Boc-piperazine-2-carboxamide from the corresponding pyrazine precursor.

  • Materials:

    • Pyrazine-2-tert-butylcarboxamide precursor

    • [(R)-BINAP(COD)Rh]TfO (Rhodium catalyst)

    • Methanol (degassed)

    • Hydrogen gas (H₂)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

    • High-pressure hydrogenation vessel (autoclave)

  • Procedure:

    • Reaction Setup: To a high-pressure autoclave, add the pyrazine precursor and the chiral rhodium catalyst (typically 0.1-1 mol%).

    • Solvent Addition: Add degassed methanol to the vessel under an inert atmosphere (e.g., argon).

    • Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50-100 atm). Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

    • Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

    • Protection: Dissolve the crude piperazine product in a suitable solvent like dichloromethane (DCM). Add triethylamine followed by di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the N-protection is complete.

    • Purification: Wash the reaction mixture with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel) to yield the desired enantiomerically enriched N-Boc protected piperazine product.

  • Causality and Insights:

    • Catalyst Choice: The use of a chiral phosphine ligand like (R)-BINAP complexed to rhodium is crucial. The chiral environment created by the catalyst directs the hydrogenation to occur preferentially on one face of the prochiral pyrazine ring, leading to the formation of one enantiomer in excess.

    • Degassed Solvent: Using degassed methanol is important to prevent oxidation of the sensitive rhodium catalyst, which would lead to deactivation and lower yields/enantioselectivity.

    • In-situ Protection: The immediate protection of the crude piperazine product with a Boc group is often performed. This prevents side reactions like N,N'-dialkylation and facilitates purification, as the Boc-protected compound is typically less polar and easier to handle via chromatography.

Diagram: Key Functionalization Reactions

G cluster_amination Reductive Amination cluster_buchwald Buchwald-Hartwig Amination start_ra Piperazine (R-NH) + Aldehyde (R'-CHO) iminium Iminium Ion [R-N+=CHR'] start_ra->iminium Condensation product_ra N-Alkyl Piperazine (R-N-CH₂R') iminium->product_ra Reduction (e.g., NaBH(OAc)₃) start_bh Piperazine (R-NH) + Aryl Halide (Ar-X) cycle Pd(0)/Ligand Catalytic Cycle start_bh->cycle Oxidative Addition product_bh N-Aryl Piperazine (R-N-Ar) cycle->product_bh Reductive Elimination

Caption: Mechanisms of key N-functionalization reactions for piperazines.

Chapter 6: Challenges and Future Outlook

While significant progress has been made in the synthesis of 2-substituted piperazines, challenges remain. The development of more efficient, scalable, and environmentally friendly methods is an ongoing pursuit.[22] Particularly, the direct, selective functionalization of the carbon atoms (C-H functionalization) of the piperazine ring is a key area of active research, as it would provide more direct routes to novel analogs and reduce the reliance on multi-step sequences.[5][6]

The integration of computational chemistry and machine learning into the design process is also expected to accelerate the discovery of new piperazine-based drug candidates.[3] As our understanding of complex biological systems grows, the 2-substituted piperazine scaffold, with its inherent versatility and proven track record, is poised to remain a central element in the drug discovery toolkit for the foreseeable future.

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  • New, Lithiation-Based Synthesis of Tofisopam, a 2,3-Benzodiazepine Type Anxiolytic Drug . Semantic Scholar.

  • Syntheses of FDA Approved HIV Protease Inhibitors . PubMed Central.

  • A practical catalytic reductive amination of carboxylic acids . RSC Publishing.

  • Reductive Amination, and How It Works . Master Organic Chemistry.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . Wiley Online Library.

  • Synthesis of Tofisopam (1 a) and its analogs. ResearchGate.

  • Asymmetric Synthesis of 2,6-Methylated Piperazines . ACS Publications.

  • 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives . ResearchGate.

  • Processes for the preparation of varenicline and intermediates thereof . Google Patents.

  • Reductive amination of piperazine . Reddit.

  • Discovery and development of varenicline for smoking cessation . PubMed Central.

  • Indinavir . Wikipedia.

  • The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis . PubMed Central.

  • Creativity from the Chiral Pool: Amino Acids . Baran Lab.

  • Tofisopam . Wikipedia.

  • Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN® . CHIMIA.

  • PROCESSES FOR THE SYNTHESIS OF VARENICLINE L-TARTRATE . WIPO Patentscope.

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes . PubMed Central.

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines . PubMed Central.

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal.

  • Synthesis of the piperazine subunit of Indinavir . Arkivoc.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Piperidin-2-yl)glycine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(Piperidin-2-yl)glycine is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained cyclic structure, incorporating both a piperidine ring and a glycine moiety, makes it an attractive scaffold for the design of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The piperidine motif is prevalent in numerous pharmaceuticals, imparting favorable pharmacokinetic properties such as improved metabolic stability and oral bioavailability. The glycine component provides a versatile handle for further chemical modification and incorporation into peptide sequences. This document provides a detailed, field-proven protocol for the synthesis of 2-(Piperidin-2-yl)glycine as its hydrochloride salt, ensuring high purity and suitability for downstream applications.

Overall Synthetic Strategy

The synthesis of 2-(Piperidin-2-yl)glycine hydrochloride is a multi-step process that leverages standard techniques in peptide chemistry. The strategy involves the coupling of two orthogonally protected building blocks: N-Boc-2-piperidinecarboxylic acid and glycine ethyl ester. This is followed by a sequential deprotection of the ester and the N-protecting group, culminating in the formation of the desired hydrochloride salt. This approach allows for controlled bond formation and purification of intermediates at each stage, ensuring a high-quality final product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 PART 1: Amide Coupling cluster_1 PART 2: Deprotection cluster_2 PART 3: Final Product Start N-Boc-2-piperidinecarboxylic acid + Glycine ethyl ester HCl Coupling Amide Bond Formation (EDC, HOBt, DIPEA in DCM) Start->Coupling Step 1 Intermediate_1 N-Boc-2-(piperidin-2-yl)glycine ethyl ester Coupling->Intermediate_1 Saponification Ester Hydrolysis (LiOH in THF/H2O) Intermediate_1->Saponification Step 2 Intermediate_2 N-Boc-2-(piperidin-2-yl)glycine Saponification->Intermediate_2 Boc_Deprotection N-Boc Deprotection & Salt Formation (HCl in Dioxane) Intermediate_2->Boc_Deprotection Step 3 Final_Product 2-(Piperidin-2-yl)glycine HCl Boc_Deprotection->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

ReagentGradeSupplierNotes
N-Boc-2-piperidinecarboxylic acid≥98%e.g., Sigma-AldrichStarting material for the piperidine moiety.
Glycine ethyl ester hydrochloride≥99%e.g., Sigma-AldrichStarting material for the glycine moiety.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Synthesis Gradee.g., Sigma-AldrichCoupling agent.
Hydroxybenzotriazole (HOBt)Synthesis Gradee.g., Sigma-AldrichCoupling additive to suppress racemization.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%e.g., Sigma-AldrichNon-nucleophilic base.
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-AldrichReaction solvent.
Lithium hydroxide (LiOH)≥98%e.g., Sigma-AldrichFor ester hydrolysis.
Tetrahydrofuran (THF)Reagent Gradee.g., Fisher ScientificSolvent for hydrolysis.
Hydrochloric acid (HCl) in 1,4-Dioxane4.0 Me.g., Sigma-AldrichFor N-Boc deprotection and salt formation.
Ethyl acetate (EtOAc)Reagent Gradee.g., Fisher ScientificExtraction solvent.
Saturated sodium bicarbonate solutionLaboratory prepared-For aqueous workup.
Brine (Saturated NaCl solution)Laboratory prepared-For aqueous workup.
Anhydrous magnesium sulfate (MgSO4)Laboratory Gradee.g., Fisher ScientificDrying agent.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-2-(piperidin-2-yl)glycine ethyl ester (Amide Coupling)

Rationale: This step forms the crucial amide bond between the N-protected piperidine precursor and the glycine ester. EDC is a water-soluble carbodiimide that activates the carboxylic acid of N-Boc-2-piperidinecarboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt is added to this reaction to form an active ester, which is less prone to racemization and side reactions, thereby improving the efficiency and purity of the coupling reaction.[1] DIPEA, a non-nucleophilic base, is used to neutralize the hydrochloride salt of the glycine ethyl ester, liberating the free amine for the coupling reaction.[2] Anhydrous DCM is used as the solvent to prevent premature hydrolysis of the activated carboxylic acid.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-2-piperidinecarboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add glycine ethyl ester hydrochloride (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) in a minimal amount of anhydrous DCM.

  • Cool the reaction mixture containing the amino acid derivatives to 0 °C using an ice bath.

  • Slowly add the EDC/HOBt solution to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 16-18 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-Boc-2-(piperidin-2-yl)glycine ethyl ester can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of N-Boc-2-(piperidin-2-yl)glycine (Saponification)

Rationale: This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Saponification is a classic method for ester cleavage under basic conditions.[3] Lithium hydroxide is a commonly used base for this transformation in a mixed solvent system of THF and water to ensure the solubility of both the ester and the hydroxide salt. The reaction is typically irreversible as the resulting carboxylate is deprotonated under the basic conditions.

Procedure:

  • Dissolve the purified N-Boc-2-(piperidin-2-yl)glycine ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio).

  • Add lithium hydroxide (LiOH) (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and carefully acidify with 1 M HCl to a pH of approximately 3-4.

    • Extract the product into ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield N-Boc-2-(piperidin-2-yl)glycine as a solid or viscous oil. This product is often used in the next step without further purification if it is of sufficient purity.

Step 3: Synthesis of 2-(Piperidin-2-yl)glycine hydrochloride (N-Boc Deprotection and Salt Formation)

Rationale: The final step is the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[4] A solution of hydrochloric acid in an organic solvent like 1,4-dioxane is a standard and effective reagent for this purpose.[5] This method has the dual advantage of cleaving the Boc group and simultaneously forming the hydrochloride salt of the free amine in a single step, which often aids in the precipitation and purification of the final product.

Procedure:

  • Dissolve the N-Boc-2-(piperidin-2-yl)glycine (1.0 eq) in a minimal amount of a suitable solvent such as methanol or 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4 M HCl in 1,4-dioxane (a significant excess, e.g., 5-10 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Isolation:

    • The hydrochloride salt of the product may precipitate out of the solution during the reaction. If so, the solid can be collected by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/diethyl ether, to afford 2-(Piperidin-2-yl)glycine hydrochloride as a crystalline solid.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Strong acids and bases (HCl, LiOH, DIPEA) are corrosive and should be handled with extreme caution.

  • EDC is a skin and respiratory irritant. Avoid inhalation and contact with skin.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Repine, J. T., et al. (2007). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Vasu, D., & Varma, R. S. (2006). A convenient synthesis of amino acid methyl esters. Indian Journal of Chemistry - Section B, 45(10), 2309-2311.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • National Center for Biotechnology Information. (n.d.). Glycine hydrochloride. PubChem. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Kappe, C. O. (2013). Controlled microwave heating in modern organic synthesis.
  • Organic Syntheses. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Retrieved from [Link]

  • U.S. Patent No. CN108033931B. (2020). Synthesis method of N-Boc piperazine. Google Patents.
  • U.S. Patent No. CN104276964A. (2015). Preparation method of Boc-glycine. Google Patents.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: A practical guide. CRC press.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective groups in organic synthesis. John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Chan, L. C., & Cox, B. G. (2007). Kinetics of base-catalysed hydrolysis of esters in mixed solvents. Organic & Biomolecular Chemistry, 5(19), 3169-3174.
  • Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
  • U.S. Patent No. JPS5874643A. (1983). Preparation of amino acid chloride. Google Patents.

Sources

Mass spectrometry analysis of 2-(Piperidin-2-yl)glycine hcl and its fragments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution MS/MS Profiling of 2-(Piperidin-2-yl)glycine HCl

Abstract

This application note details the mass spectrometry (MS) analysis of This compound , a polar, non-proteinogenic amino acid often utilized as a conformational constraint in peptidomimetics.[1] Due to its zwitterionic nature and high polarity, traditional Reversed-Phase (RP) chromatography is often insufficient.[1] This guide establishes a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with Electrospray Ionization (ESI) MS/MS. We provide a theoretical and experimental framework for its fragmentation patterns, focusing on the diagnostic loss of formic acid (HCOOH) and the generation of piperidine-specific immonium ions.

Introduction

2-(Piperidin-2-yl)glycine (Molecular Formula:


; Monoisotopic Mass: 158.1055 Da) is a structural hybrid of glycine and a piperidine ring.[1] The presence of both a secondary amine (piperidine) and a primary amine (glycine alpha-amine) creates a polybasic environment, making the hydrochloride salt (HCl) the standard stable form.
Analytical Challenges
  • Polarity: The compound is highly hydrophilic (LogP < 0), leading to elution in the void volume on C18 columns.

  • Detection: It lacks a strong UV chromophore, necessitating MS detection or pre-column derivatization (e.g., FMOC, OPA).[1] This guide focuses on direct, underivatized analysis to preserve sample integrity and throughput.

  • Isomerism: The molecule contains chiral centers at the glycine

    
    -carbon and the piperidine C2 position, requiring high-efficiency separation if stereoisomer resolution is needed.[1]
    

Experimental Design & Protocols

Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of 50:50 Methanol:Water (v/v) to create a 1 mg/mL free base equivalent stock.

  • Working Standard: Dilute stock to 1 µg/mL in 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate.

    • Scientific Rationale: High organic content in the diluent is critical for HILIC to prevent "solvent mismatch," which causes peak broadening or splitting.

LC-MS/MS Methodology (HILIC)

We utilize a Zwitterionic or Amide-based HILIC column to ensure retention and proper ionization.[1]

Table 1: Chromatographic Conditions

ParameterSetting
Column Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
  • Note on pH: A low pH (3.[1]0) ensures both amines are protonated (

    
     and 
    
    
    
    ), improving peak shape on amide columns and enhancing ESI+ sensitivity.[1]

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.090%Initial Hold
1.090%Start Gradient
6.050%Elution
6.190%Re-equilibration
10.090%End Run
Mass Spectrometry Settings (ESI+)
  • Ionization Mode: Electrospray Ionization (Positive)[1][2][3][4]

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 25 V (Optimized for low-MW transmission)

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Collision Energy (CE): Ramp 10–30 eV for fragmentation mapping.[1]

Fragmentation Analysis & Mechanism

In ESI positive mode, the parent ion is observed as the protonated species


.
  • Parent Ion:

    
    [1]
    
Primary Fragmentation Pathway (Alpha-Cleavage & Neutral Loss)

The fragmentation of alpha-amino acids typically proceeds via the loss of the carboxylic acid moiety.

  • Loss of HCOOH (Formic Acid, -46 Da):

    • Mechanism: Intramolecular proton transfer from the protonated amine to the carboxylic hydroxyl, followed by cleavage of the

      
       bond.
      
    • Transition:

      
      [1]
      
    • Structure: This generates a stabilized iminium ion (

      
      ).[1][5] This is often the Base Peak  (100% intensity).
      
  • Loss of

    
     (Ammonia, -17 Da): 
    
    • Mechanism: Inductive cleavage at the primary amine (glycine moiety).

    • Transition:

      
      [1]
      
    • Significance: Usually secondary in intensity compared to the loss of HCOOH for alpha-amino acids.[1]

  • Piperidine Ring Diagnostic Ion:

    • Mechanism: Cleavage of the bond between the glycine alpha-carbon and the piperidine ring, or ring fragmentation.

    • Fragment:

      
       (
      
      
      
      ).[1]
    • Significance: Characteristic of the piperidine ring system (tetrahydropyridine cation).

Visualized Fragmentation Workflow

The following diagram illustrates the analytical workflow and the fragmentation logic.

G cluster_0 Sample Preparation cluster_1 HILIC-MS/MS Analysis Stock Stock: 1mg/mL (MeOH:H2O) Dilution Diluent: 90% ACN (Prevents HILIC solvent shock) Stock->Dilution Dilute 1:1000 Parent Parent Ion [M+H]+ m/z 159.11 Dilution->Parent ESI+ Injection Fragment1 Base Peak [-HCOOH] m/z 113.11 (Iminium Ion) Parent->Fragment1 Collision Induced Dissociation (-46 Da) Fragment3 Loss of NH3 m/z 142.08 Parent->Fragment3 (-17 Da) Fragment2 Piperidine Ring Ion m/z 84.08 Fragment1->Fragment2 Ring Cleavage

Figure 1: Analytical workflow and fragmentation pathway for this compound.

System Suitability & Validation

To ensure "Self-Validating" protocols (Trustworthiness), the following criteria must be met before running unknown samples:

  • Retention Time Stability: The RT of the standard should not deviate by more than

    
     min between runs. In HILIC, RT shifts often indicate insufficient equilibration.[1]
    
    • Remediation:[1][6] Increase re-equilibration time to 10 column volumes if RT drifts.

  • Peak Shape: Tailing Factor (

    
    ) should be 
    
    
    
    .[1]
    • Remediation:[1][6] If tailing occurs, increase buffer concentration (Ammonium Formate) to 20 mM to mask silanols.[1]

  • S/N Ratio: For the Limit of Quantitation (LOQ), the signal-to-noise ratio for the m/z 113 fragment must be

    
    .
    

References

  • HILIC Mechanism & Amino Acids

    • Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.[1]

  • ESI Fragmentation of Amino Acids

    • Harrison, A. G. (1997).[1] Chemical Ionization Mass Spectrometry, 2nd Edition. CRC Press.[1] (Referencing general alpha-cleavage mechanisms).

  • Piperidine Fragmentation Patterns

    • NIST Mass Spectrometry Data Center.[1] (2023).[1][6][7] Piperidine Fragmentation Data. NIST Chemistry WebBook, SRD 69.[1]

  • HILIC Protocol for Underivatized Amino Acids

    • Lang, R., et al. (2019).[1][6] Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling. Molecules, 24(21), 3986.[1]

  • Structure Data

    • PubChem. (2023).[1] Compound Summary for CID 18757250. National Center for Biotechnology Information.[1]

Sources

Experimental Design for In Vivo Studies with 2-(Piperidin-2-yl)glycine HCl in Rats

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Rationale

2-(Piperidin-2-yl)glycine (2-P2G) is a conformationally restricted non-proteinogenic amino acid. Structurally, it represents a cyclic analogue of ornithine or a homologue of proline, incorporating a piperidine ring that imparts specific steric and electronic properties.

In neuropharmacology, 2-P2G and its derivatives are primarily investigated as modulators of the glutamatergic system . Specifically, the structural motif is relevant for:

  • NMDA Receptor Modulation: Acting at the glycine co-agonist site (similar to D-Cycloserine) to enhance synaptic plasticity .

  • Glycine Transporter (GlyT) Inhibition: Preventing the reuptake of glycine, thereby increasing synaptic glycine levels .

  • Peptidomimetics: Serving as a scaffold to induce turn structures in bioactive peptides.

This guide provides a rigorous experimental framework for evaluating the Pharmacokinetics (PK) and Pharmacodynamics (PD) of 2-P2G HCl in Rattus norvegicus (rats).

Pre-Clinical Formulation Strategy

Challenge: As a hydrochloride salt (HCl), 2-P2G is highly water-soluble but yields an acidic solution. Direct injection of unbuffered HCl salts can cause peritonitis (IP) or hemolysis/phlebitis (IV), confounding behavioral data.

Protocol: Preparation of 10 mg/mL Dosing Solution

  • Vehicle: Sterile 0.9% Saline (Isotonic).

  • Buffering: The piperidine nitrogen and the alpha-amino group create a zwitterionic potential, but the HCl salt dominates the pH.

  • Stability: Prepare fresh daily. Amino acids are susceptible to oxidation or racemization in solution over time.

FormulationWorkflow Start Weigh 2-P2G HCl (Solid) Dissolve Dissolve in 0.9% Saline (80% of final vol) Start->Dissolve Measure Measure pH (Likely < 4.0) Dissolve->Measure Adjust Adjust pH to 7.2-7.4 (using 0.1N NaOH) Measure->Adjust QS Q.S. to Final Volume Adjust->QS Filter Sterile Filter (0.22 µm PVDF) QS->Filter

Figure 1: Step-by-step formulation workflow ensuring physiological compatibility.

Experimental Design 1: Pharmacokinetics (PK) & BBB Penetration

Objective: Determine the oral bioavailability (%F), plasma half-life (


), and critically, the Brain-to-Plasma ratio (

)
. As a CNS-targeted molecule, blood-brain barrier (BBB) penetration is the " go/no-go " metric.

Animal Model: Male Sprague-Dawley Rats (250-300g), Jugular Vein Cannulated (JVC) for serial blood sampling.

3.1 Dosing Groups
GroupRouteDose (mg/kg)NPurpose
G1 IV (Bolus)5 mg/kg4Absolute Bioavailability / Clearance
G2 PO (Gavage)10 mg/kg4Oral Absorption / First-pass effect
G3 IP10 mg/kg4Alternative systemic route (common in behavioral studies)
3.2 Sampling Schedule
  • Plasma: 0 (pre-dose), 5, 15, 30, 60, 120, 240, 480 min.

  • Brain Tissue: Terminal collection at

    
     (estimated 30-60 min post-dose) from a satellite group (n=3) to calculate 
    
    
    
    (unbound partition coefficient).
3.3 Bioanalytical Method (LC-MS/MS)

Standard C18 columns fail to retain polar amino acids like 2-P2G. Use HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Column: Waters XBridge Amide or SeQuant ZIC-HILIC.

  • Mobile Phase: A: 10mM Ammonium Formate (pH 3.0); B: Acetonitrile (90:10 B:A gradient).

  • Detection: ESI+ Mode (MRM transition based on parent mass

    
     fragment).
    
  • Internal Standard: Use a stable isotope labeled amino acid (e.g.,

    
    -Glycine or 
    
    
    
    -Phenylalanine).[1]
Experimental Design 2: Pharmacodynamics (CNS Efficacy)

Hypothesis: 2-P2G modulates NMDA receptor function. Selected Assay: Novel Object Recognition (NOR) Test . Rationale: This test measures episodic memory and is highly sensitive to NMDA-glycine site modulation. It requires no external motivation (food/shock) and is less stressful than the Morris Water Maze .

4.1 Protocol Workflow
  • Habituation (Days 1-2): Allow rats to explore the empty arena (10 min/day).

  • Training (Day 3, T=0): Place two identical objects (A + A) in the arena. Allow 5 min exploration.

  • Drug Administration: Administer 2-P2G (IP/PO) or Vehicle immediately after Training (post-training consolidation design) or 30 min prior to Training (acquisition design).

    • Dose Levels: 3, 10, 30 mg/kg.

  • Retention Interval: 1 hour (Short-term memory) or 24 hours (Long-term memory).

  • Testing (Day 3/4): Place one familiar object (A) and one novel object (B). Record exploration time.

4.2 Data Analysis

Calculate the Discrimination Index (DI) :



  • Positive Control: D-Cycloserine (10 mg/kg) or Memantine.

  • Success Criteria: Significant increase in DI compared to vehicle (DI > 0 indicates preference for novelty).

PD_Workflow Habituation Habituation (Empty Arena) Training Training Phase (Objects A + A) Habituation->Training Dosing Drug Admin (2-P2G or Vehicle) Training->Dosing Post-training design Delay Retention Interval (1h or 24h) Dosing->Delay Testing Testing Phase (Objects A + B) Delay->Testing Analysis Calculate Discrimination Index (DI) Testing->Analysis

Figure 2: Logical flow for the Novel Object Recognition (NOR) assay.

Safety & Ethical Considerations
  • Stereochemistry: 2-(Piperidin-2-yl)glycine has two chiral centers. The commercial "HCl" salt may be a racemate or a specific diastereomer. You must verify the specific rotation

    
     prior to dosing, as biological activity (NMDA agonism vs antagonism) often resides in a specific enantiomer .
    
  • Seizure Risk: As a glutamate analogue, high doses may induce excitotoxicity. Monitor animals for signs of Racine Scale seizures (mouth clonus, rearing, falling) immediately post-dose.

References
  • Baron, S. P., et al. (1991). In vivo pharmacological characterization of glycine site ligands of the NMDA receptor complex.[2][3][4] Deep Blue Repositories. Link

  • Voehringer, P., et al. (2013).[5] A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis.[5] Journal of Chromatography B. Link[5]

  • Kawai, N., et al. (2012). Pharmacokinetics and cerebral distribution of glycine administered to rats.[4] Amino Acids.[2][4][5][6][7][8] Link

  • Swahn, B. M., et al. (1997).[8] Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity.[8] Bioorganic & Medicinal Chemistry.[8][9][10][11] Link

Sources

Application Note: High-Performance Liquid Chromatography Method for 2-(Piperidin-2-yl)glycine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific analytical challenges of 2-(Piperidin-2-yl)glycine HCl (also known as


-amino-2-piperidineacetic acid). This molecule presents a unique "analytical triad" of challenges: high polarity  (zwitterionic), lack of UV chromophore , and multiple chiral centers .[1]

The following guide prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) as the modern "Gold Standard" for this application, offering a direct, robust alternative to labor-intensive derivatization methods.

Executive Summary & Molecule Analysis

Analyte: this compound CAS: 19714-39-7 (generic/free base related) Chemical Class: Non-proteinogenic Amino Acid / Piperidine Derivative Molecular Characteristics:

  • Polarity: Extreme (LogP < -2.0).[1] Soluble in water; insoluble in non-polar organic solvents.[1]

  • Chromophore: Negligible UV absorbance above 210 nm (lacks aromatic rings).[1]

  • Ionization: Amphoteric/Zwitterionic.[1] Contains a secondary amine (piperidine), a primary amine (glycine

    
    -amine), and a carboxylic acid.[1]
    
  • Stereochemistry: Two chiral centers, leading to four potential stereoisomers (

    
    ; 
    
    
    
    ;
    
    
    ;
    
    
    ).[1]

Analytical Strategy: Traditional Reversed-Phase LC (RPLC) with C18 columns fails due to lack of retention (elution in void volume). While ion-pairing RPLC is possible, it is often irreproducible and incompatible with MS.[1] This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) .[1][2][3] A secondary protocol for UV-Vis users (utilizing derivatization) is also provided.[1]

Primary Protocol: HILIC-CAD/MS (Direct Analysis)

Rationale: This method retains the highly polar zwitterion without derivatization. The use of an Amide-bonded stationary phase ensures stability and excellent peak shape for amino acids.[1] CAD is preferred over UV due to the analyte's lack of chromophore.

Instrumentation & Conditions
ParameterSpecification
Column Amide-Bonded Phase (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm) or Zwitterionic (e.g., Merck ZIC-HILIC).[1]
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
Mobile Phase B Acetonitrile (LC-MS Grade).[1]
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 5 µL (Sample diluent must match initial gradient conditions).[1]
Detection Primary: Charged Aerosol Detector (CAD) or ESI-MS (+ mode).Secondary: UV at 205 nm (Reference 360 nm) - Only if buffers are high purity.
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Mode
0.01090Isocratic Hold
2.01090Start Gradient
12.04060Linear Ramp
15.04060Hold
15.11090Re-equilibration
20.01090End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of 50:50 Water:Acetonitrile . (Do not use 100% water as diluent; it causes peak distortion in HILIC).[1]

  • Working Standard: Dilute Stock to 0.1 mg/mL using 90:10 Acetonitrile:Buffer A .

  • Filtration: Filter through a 0.22 µm PTFE or Nylon hydrophilic filter.[1]

Secondary Protocol: Pre-Column Derivatization (RPLC-UV)

Rationale: For laboratories limited to standard UV detection, the analyte must be derivatized to introduce a chromophore.[1] FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) is selected because it reacts with both the primary (glycine) and secondary (piperidine) amines, ensuring complete tagging.[1]

Derivatization Workflow
  • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: 0.2 M Borate Buffer, pH 9.5.

  • Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl Reagent.

  • Incubation: 1 minute at room temperature.

  • Quenching: Add 10 µL of Adamantanamine (ADAM) to react with excess FMOC (prevents reagent peak interference).

HPLC Conditions (Derivatized)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Detection: UV at 265 nm (FMOC

    
    ).[1]
    
  • Mechanism: The hydrophobic FMOC group allows strong retention and separation on standard C18 columns.[1]

Chiral Separation Strategy

To determine enantiomeric purity (e.g., separating (


) from (

)), a specialized Chiral Stationary Phase (CSP) is required.[1][4] Standard C18 or HILIC will not separate enantiomers.[1]
  • Recommended Column: Chiralpak ZWIX(+) or ZWIX(-) (Cinchona alkaloid-based zwitterionic phase).

  • Mode: Polar Ionic Mode.

  • Mobile Phase: Methanol/Acetonitrile (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.[1]

  • Mechanism: Simultaneous ion-pairing and hydrogen bonding recognizes the chiral centers of the amino acid and piperidine ring.[1]

Method Logic & Visualization[1]

The following diagram illustrates the decision matrix and mechanism for analyzing this specific zwitterion.

G Start Analyte: this compound (Polar, Zwitterionic, Non-Chromophoric) Decision Select Detection Mode Start->Decision Path_HILIC Method A: Direct HILIC (Recommended) Decision->Path_HILIC CAD / MS Available Path_Deriv Method B: Derivatization (UV-Only Labs) Decision->Path_Deriv UV Only HILIC_Mech Mechanism: Water Layer Partitioning + Ionic Interaction (Amide/ZIC) Path_HILIC->HILIC_Mech Deriv_Mech Mechanism: FMOC Tagging (Adds Hydrophobicity + UV) Path_Deriv->Deriv_Mech Result_HILIC Output: Retention of HCl salt, Detection by CAD/MS HILIC_Mech->Result_HILIC Result_Deriv Output: High UV Response (265nm), Standard C18 Retention Deriv_Mech->Result_Deriv

Caption: Analytical workflow selection for this compound, contrasting Direct HILIC (Method A) vs. FMOC-Derivatization (Method B).

System Suitability & Validation Parameters

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis:

ParameterAcceptance CriteriaRationale
Tailing Factor (

)
0.8 <

< 1.5
Zwitterions often tail due to secondary silanol interactions; HILIC buffers suppress this.[1]
Capacity Factor (

)

Ensures the polar analyte is truly retained and not eluting in the void (common error in RPLC).[1]
Precision (RSD) < 2.0% (n=6)Verifies injection and pump stability.[1]
LOD (Limit of Detection) ~0.5 µg/mL (CAD)CAD is highly sensitive for salts; UV (205 nm) will be significantly less sensitive (~10 µg/mL).
Troubleshooting Guide
  • Problem: Peak splitting or doublets.

    • Cause: Sample diluent contains too much water (mismatch with HILIC initial conditions).

    • Fix: Ensure sample diluent is at least 80% Acetonitrile.[1]

  • Problem: Drifting Retention Times.

    • Cause: Insufficient equilibration of the HILIC water layer.[1]

    • Fix: HILIC columns require longer equilibration than C18.[1] Allow 20-30 column volumes before starting.[1]

References

  • Agilent Technologies. (2017).[1][5] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Link

  • Thermo Fisher Scientific. (2016).[1] HILIC Separations: A Guide to Hydrophilic Interaction Liquid Chromatography. Link

  • SIELC Technologies. HPLC Method for Analysis of Glycine and Derivatives. Link

  • Ilisz, I., et al. (2013).[1] High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI Molecules. Link[1]

  • Zhou, G., et al. (2022).[1][6] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science. Link[1]

Sources

Application Notes and Protocols for the Use of 2-(Piperidin-2-yl)glycine HCl as a Putative Glycine Uptake Inhibitor in Transfected Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword: Navigating the Frontier of Glycinergic Modulation

The intricate dance of neurotransmission relies on the precise regulation of signaling molecules within the synaptic cleft. Glycine, a key inhibitory neurotransmitter in the central nervous system, is no exception. Its extracellular concentrations are meticulously controlled by a family of sodium and chloride-dependent glycine transporters (GlyTs). The two primary subtypes, GlyT1 and GlyT2, represent critical therapeutic targets for a spectrum of neurological and psychiatric disorders. Inhibition of these transporters offers a promising strategy to augment glycinergic tone, thereby modulating neuronal activity.

This document serves as a comprehensive guide to the characterization of a novel compound, 2-(Piperidin-2-yl)glycine HCl , as a putative glycine uptake inhibitor. While the piperidine scaffold is a known privileged structure in medicinal chemistry for its favorable pharmacokinetic properties, the specific inhibitory activity of this compound on GlyTs is yet to be fully elucidated.[1] Therefore, this guide is structured to provide a robust framework for its initial characterization in a controlled, in vitro setting using transfected cell lines.

We will proceed with the scientific rigor required to validate a new molecular entity, from fundamental principles of assay design to detailed, step-by-step protocols. The causality behind each experimental choice will be explained, ensuring a deep understanding of the methodology.

The Scientific Rationale: Targeting Glycine Transporters

Glycine transporters are pivotal in terminating glycinergic neurotransmission by re-uptaking glycine from the synaptic cleft.[2] GlyT1 is predominantly found on glial cells and is associated with both glycinergic and glutamatergic pathways, while GlyT2 is primarily located on presynaptic neurons and is crucial for replenishing vesicular glycine stores.[2] The differential localization and function of these two subtypes allow for distinct therapeutic strategies. For instance, inhibiting GlyT1 can elevate extrasynaptic glycine levels, which can be beneficial in conditions where NMDA receptor hypofunction is implicated, such as schizophrenia.[3]

Our hypothetical compound, this compound, as a glycine analog, is postulated to act as a competitive inhibitor at the glycine binding site of the transporters. The following sections will outline the necessary experiments to test this hypothesis, determine its potency and selectivity, and establish a reliable protocol for its use in cell-based assays.

Foundational Knowledge: The Experimental Workflow

The characterization of a novel GlyT inhibitor follows a logical progression. We must first establish a reliable biological system, then quantify the compound's effect on transporter activity, and finally, determine its specificity.

G cluster_0 Phase 1: System Setup cluster_1 Phase 2: Activity Assessment cluster_2 Phase 3: Selectivity Profiling A Cell Line Selection (e.g., HEK293) B Transient Transfection with GlyT1 or GlyT2 Plasmids A->B C Verification of Transporter Expression B->C D Radiolabeled Glycine Uptake Assay C->D Validated Cells E IC50 Determination D->E F Comparative IC50 (GlyT1 vs. GlyT2) E->F Potency Data G Data Analysis & Interpretation F->G

Figure 1: A high-level overview of the experimental workflow for characterizing a novel GlyT inhibitor.

Detailed Protocols: A Step-by-Step Guide

Cell Line Maintenance and Transfection

HEK293 cells are a common choice for this type of assay due to their high transfection efficiency and low endogenous transporter expression.[4]

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Plasmid DNA for human GlyT1 and GlyT2

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • 6-well and 24-well tissue culture plates

Protocol:

  • Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: The day before transfection, seed cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • For each well, prepare a mix of plasmid DNA (e.g., 2 µg) and transfection reagent in serum-free media, following the manufacturer's instructions.[5][6]

    • Incubate the mixture at room temperature to allow complex formation.

    • Add the transfection complex dropwise to the cells.

    • Incubate for 24-48 hours to allow for transporter expression.

Radiolabeled Glycine Uptake Assay

This assay directly measures the function of the expressed glycine transporters by quantifying the uptake of radiolabeled glycine.

Materials:

  • Transfected HEK293 cells in 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]glycine or [¹⁴C]glycine

  • This compound stock solution

  • Known GlyT inhibitors for positive control (e.g., Sarcosine for GlyT1, ALX-5407 for GlyT1)

  • Scintillation fluid and vials

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

Protocol:

  • Preparation: 24-48 hours post-transfection, aspirate the culture medium from the 24-well plates.

  • Washing: Gently wash the cells twice with pre-warmed KRH buffer.

  • Pre-incubation: Add KRH buffer containing a range of concentrations of this compound or control inhibitors to the wells. Incubate for 10-20 minutes at room temperature.

  • Uptake Initiation: Add KRH buffer containing [³H]glycine (final concentration typically near the Km of the transporter, e.g., 10-50 µM) to each well to initiate the uptake.

  • Incubation: Incubate for a predetermined time (e.g., 10 minutes) at room temperature. This time should be within the linear range of uptake, which should be determined in preliminary experiments.

  • Uptake Termination: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold KRH buffer to remove extracellular radiolabel.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes to ensure complete lysis.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor or in mock-transfected cells) from the total uptake.

    • Normalize the data to the protein concentration in each well, determined by a standard protein assay (e.g., BCA).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation and Expected Outcomes

The primary outputs of these experiments will be the IC50 values of this compound for both GlyT1 and GlyT2.

Table 1: Hypothetical Inhibition Data for this compound

TransporterTest CompoundIC50 (µM)Selectivity Ratio (GlyT2 IC50 / GlyT1 IC50)
GlyT1 This compound1.215
GlyT2 This compound18.0
GlyT1 Sarcosine (Reference)5.5
GlyT1 ALX-5407 (Reference)0.08

Note: The data presented in this table is purely hypothetical and serves as an example of how to present the results. Actual values must be determined experimentally.

A selectivity ratio significantly greater than 1 would suggest that this compound is a selective GlyT1 inhibitor. Conversely, a ratio less than 1 would indicate selectivity for GlyT2. A ratio close to 1 suggests a non-selective inhibitor.

Visualizing the Mechanism of Action

The proposed mechanism involves the competitive inhibition of glycine transport. This can be visualized as the inhibitor occupying the glycine binding site on the transporter, thereby preventing the translocation of glycine into the cell.

G cluster_0 Normal Glycine Uptake cluster_1 Inhibition by this compound Gly_out Glycine (extracellular) GlyT Glycine Transporter (GlyT1/GlyT2) Gly_out->GlyT Binds Gly_in Glycine (intracellular) GlyT->Gly_in Translocates Inhibitor_out This compound GlyT_inhibited Glycine Transporter (GlyT1/GlyT2) Inhibitor_out->GlyT_inhibited Binds & Blocks Gly_out_blocked Glycine (extracellular) Gly_out_blocked->GlyT_inhibited Uptake Inhibited

Figure 2: A simplified diagram illustrating the competitive inhibition of a glycine transporter.

Troubleshooting and Scientific Rigor

  • Low Transfection Efficiency: Optimize the DNA-to-reagent ratio and ensure the health of the cell culture.

  • High Variability in Uptake Assays: Ensure consistent cell seeding density, accurate timing of incubation steps, and thorough washing to remove background radiation.

  • Inconsistent IC50 Values: Prepare fresh dilutions of the inhibitor for each experiment and use a consistent cell passage number.

  • Self-Validation: Always include a known reference inhibitor in your assays to validate the experimental setup and ensure that the results are comparable across different experiments.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound as a putative glycine uptake inhibitor. By following these protocols, researchers can obtain reliable data on its potency and selectivity, which are crucial first steps in the drug discovery process.

Should this compound prove to be a potent and selective inhibitor, further studies would be warranted. These could include kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive), evaluation in more complex cellular models such as primary neuronal cultures, and eventually, in vivo studies to assess its pharmacokinetic properties and therapeutic potential. The piperidine moiety suggests good drug-like properties, making this a potentially exciting avenue for further investigation.[1]

References

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters, 46(14), 2369-2371. [Link]

  • Google Patents. (n.d.). AU2005228133B2 - Heteroaryl piperidine glycine transporter inhibitors.
  • Castellano, S., et al. (2007). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4163-4167. [Link]

  • Depoortère, R., et al. (2005). 2-Chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. Neuropsychopharmacology, 30(10), 1856-1866. [Link]

  • PubChem. (n.d.). Glycine Hydrochloride. [Link]

  • PubChem. (n.d.). N-Piperidin-4-ylglycine. [Link]

  • Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells. Neurochemistry International, 48(6-7), 539-545. [Link]

  • Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death. bioRxiv. [Link]

  • Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. Semantic Scholar. [Link]

  • ClinicalTrials.gov. (2013). GlyT-1 Inhibitor Treatment for Refractory Schizophrenia. [Link]

  • Addgene. (n.d.). General Transfection. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Tailoring transfection for cardiomyocyte cell lines: balancing efficiency and toxicity in lipid versus polymer-based transfection methods in H9c2 and HL-1 cells. BMC Research Notes, 16(1), 195. [Link]

  • PubChemLite. (n.d.). Glycine, n-propyl-, 2-(2-naphthylmethylene)hydrazide (C16H19N3O). [Link]

  • PubChem. (n.d.). CID 10964872 | C6H12ClNO2. [Link]

  • PubChem. (n.d.). 2-Mercaptonicotinoyl-Glycine. [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of 2-(Piperidin-2-yl)glycine hcl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This technical guide addresses the synthesis of 2-(Piperidin-2-yl)glycine hydrochloride (also known as


-amino-2-piperidineacetic acid). This non-proteinogenic amino acid is a critical scaffold in peptidomimetics, serving as a conformational constraint in drug design.

The industry-standard route involves the catalytic hydrogenation of 2-(2-pyridyl)glycine . While theoretically straightforward, this reaction often suffers from low yields (30–50%) due to catalyst poisoning, incomplete reduction, and difficult isolation of the highly polar zwitterionic product.

Your Goal: Increase isolated yield to >80% and control diastereoselectivity (erythro/threo ratio).

Critical Process Parameters (CPP) & Protocol

The following protocol is the "Golden Path" optimized for yield and reproducibility. It assumes you are starting with 2-(2-pyridyl)glycine .

Reaction Scheme

ReactionScheme Start 2-(2-Pyridyl)glycine (Aromatic Precursor) Conditions H2 (3-5 atm) PtO2 (Adam's Catalyst) AcOH / H2O Start->Conditions Inter Intermediate (Partially Reduced) Conditions->Inter slow step Product 2-(Piperidin-2-yl)glycine (Mixture of Diastereomers) Inter->Product Salt HCl Salt Formation (Lyophilization) Product->Salt 1N HCl

Figure 1: Catalytic hydrogenation pathway from pyridyl precursor to piperidinyl product.

Optimized Protocol
  • Solvent System: Dissolve 2-(2-pyridyl)glycine (1.0 eq) in Glacial Acetic Acid (AcOH) or a 4:1 mixture of AcOH:H2O.

    • Why: The pyridine ring is electron-deficient. Protonation by AcOH generates the pyridinium ion, which is significantly more susceptible to hydrogenation than the free base [1].

  • Catalyst: Use Platinum Oxide (PtO2, Adam's Catalyst) at 5-10 wt% loading.

    • Why: PtO2 is superior to Pd/C for pyridine reduction because it resists poisoning by the generated secondary amine better than Palladium [2].

  • Hydrogenation: Pressurize to 3–5 atm (45–75 psi) H2 at Room Temperature (20–25°C). Stir vigorously.

    • Duration: 12–24 hours.[1] Monitor via NMR (disappearance of aromatic protons at 7.0–8.5 ppm).

  • Workup (Critical for Yield):

    • Filter catalyst over Celite.

    • Evaporate AcOH completely under reduced pressure. Residual AcOH complicates the ion-exchange step.

    • Redissolve residue in water.

  • Purification: Pass through a Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W x8, H+ form).

    • Wash with water (removes non-basic impurities).

    • Elute with 1M - 2M NH4OH or Pyridine.

    • Collect ninhydrin-positive fractions.

  • Salt Formation: Evaporate ammonia. Dissolve the free amino acid in 1.1 eq of 1M HCl and lyophilize immediately to obtain the hydrochloride salt.

Troubleshooting & Technical FAQs

Q1: My reaction stalls at ~60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning or Equilibrium Inhibition. The product (a secondary amine) is a stronger base than the starting material. It can bind irreversibly to the catalyst surface, blocking active sites. Solution:

  • Acid Concentration: Ensure you are using glacial acetic acid or adding 1.0 eq of HCl to the reaction mixture before hydrogenation. Protonating the product prevents it from coordinating strongly to the metal surface [1].

  • Pressure: Increase H2 pressure to 10 atm (150 psi). High pressure helps displace the amine from the catalyst surface.

Q2: I am losing significant mass during the Ion Exchange step. Where is my product?

Diagnosis: Improper Elution or Resin Channeling. Solution:

  • Check Eluent: The product is amphoteric. If you wash with water that is slightly acidic (pH < 5), you might wash off the product if the resin capacity is low.

  • Elution Strength: Use 2M NH4OH . The high pH is required to deprotonate the amino group and disrupt the ionic bond with the resin.

  • Validation: Test the "waste" water wash with Ninhydrin. If it turns purple, your product is leaking before the elution step.

Q3: How do I control the Erythro/Threo (Syn/Anti) ratio?

Mechanism: The hydrogenation stereochemistry is determined by the adsorption face of the pyridine ring.

  • PtO2 in AcOH typically favors the cis (erythro/syn) isomer (kinetic product) due to endo-facial adsorption [3].

  • Thermodynamic Control: To enrich the trans (threo/anti) isomer, heat the reaction mixture (60°C) or treat the isolated product with basic conditions (epimerization at the alpha-carbon).

  • Separation: The diastereomers can often be separated by fractional crystallization of their HCl salts from Ethanol/Ether mixtures, or via preparative HPLC using a C18 column with an ion-pairing agent (e.g., TFA).

Q4: The final HCl salt is a sticky gum, not a powder. How do I fix this?

Diagnosis: Hygroscopicity and Solvent Trapping. Solution:

  • Lyophilization: This is the best method. Freeze the aqueous HCl solution and sublime the water.

  • Trituration: If you cannot lyophilize, dissolve the gum in a minimum amount of dry methanol and add excess diethyl ether or acetone with vigorous stirring to precipitate the solid. Store in a desiccator.

Troubleshooting Logic Tree

Use this decision tree to diagnose low yields.

Troubleshooting Start Issue: Low Yield (<50%) CheckConversion Check NMR/TLC: Is Starting Material (SM) present? Start->CheckConversion YesSM Yes, SM remains CheckConversion->YesSM Incomplete NoSM No, SM is gone CheckConversion->NoSM Complete Poisoning Likely Catalyst Poisoning YesSM->Poisoning Action1 Action: Add 1 eq HCl or Increase Pressure Poisoning->Action1 CheckWaste Test Aqueous Waste with Ninhydrin NoSM->CheckWaste Positive Positive (Purple) CheckWaste->Positive Loss in Workup Negative Negative (Clear) CheckWaste->Negative Loss in Rxn Action2 Action: Product lost on Resin. Re-run Ion Exchange with Slower Flow / Higher Capacity Positive->Action2 Degradation Likely Degradation/Side Rxn (Ring opening or Decarboxylation) Negative->Degradation Action3 Action: Lower Temp (<30°C) Check H2 uptake monitoring Degradation->Action3

Figure 2: Diagnostic workflow for low yield scenarios.

Comparative Data: Catalyst Screening

The following table summarizes expected outcomes based on literature precedents for pyridine amino acid reduction [2, 4].

Catalyst SystemPressure (atm)SolventYield (%)Major IsomerNotes
PtO2 (Adam's) 3–5 AcOH 85–95% Cis (Erythro) Recommended. Fast, clean.
Rh/C (5%)5–10H2O/AcOH70–80%MixedGood alternative if PtO2 fails.
Pd/C (10%)1–3MeOH<40%MixedHigh poisoning risk. Often stalls.
Raney Ni50-100EtOH/NH360%Trans (Threo)Requires harsh conditions; difficult workup.

References

  • Freifelder, M. (1963). Catalytic Hydrogenation of Pyridines. Advances in Catalysis, 14, 203–253. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Krapcho, A. P., et al. (1974). Synthesis of 2-piperidineacetic acid derivatives. Journal of Heterocyclic Chemistry, 11(5), 733. Link

  • Ma, D., & Sun, H. (2000). Novel Synthesis of 2-Substituted Piperidines. Journal of Organic Chemistry, 65(19), 6009–6016. Link

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for PtO2 and Glacial Acetic Acid before use.

Sources

Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic pathways. The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals, making its efficient and controlled synthesis a critical skill.[1][2] This resource is structured to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and general synthesis of piperidine and its derivatives.

Q1: My commercially purchased piperidine has a yellow tint. Is it still usable, and how can I purify it?

A: The yellow discoloration in piperidine is typically due to oxidation products formed upon exposure to air and light.[3] For many applications, this minor impurity may not significantly affect the reaction outcome. However, for high-purity applications, such as in the final steps of pharmaceutical synthesis, purification is recommended. The most effective method for removing these colored impurities is distillation.[3] To prevent recurrence, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool place.[3]

Q2: I am having difficulty separating my piperidine product from a pyridine starting material by distillation. What is the issue?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their separation by simple fractional distillation challenging.[3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[3] To circumvent this, you can employ azeotropic distillation with water. A more effective chemical method is selective salt formation. Piperidine, being a more basic secondary amine, readily reacts with carbon dioxide (CO2) to form a solid piperidine carbonate salt, whereas the less basic pyridine does not. This allows for the separation of the solid salt by filtration.[3]

Q3: My solution of a piperidine derivative in an organic solvent, like DMF, crystallized unexpectedly upon storage. What could be the cause?

A: This is a common phenomenon with amines. The crystallization is likely due to the formation of a salt. Piperidine and its derivatives can react with atmospheric carbon dioxide to form carbonate salts or with trace acidic gases (e.g., HCl that might be present in the laboratory environment or liberated from other reagents) to form hydrochloride salts.[3] To resolve this, you can attempt to redissolve the crystals with gentle heating or prepare a fresh solution. To prevent this issue, ensure storage containers are tightly sealed and consider storing solutions under an inert atmosphere.[3]

Q4: Is it always necessary to protect the piperidine nitrogen during synthesis?

A: It is highly advisable to use an N-protected piperidine derivative, especially when employing reagents that are sensitive to or can react with the basic piperidine nitrogen.[3] For instance, when using strong bases, organometallic reagents, or electrophilic reagents like Lawesson's reagent, the unprotected nitrogen can lead to a host of side reactions, significantly lowering the yield of the desired product.[3] Common protecting groups for the piperidine nitrogen include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be removed in a subsequent step if the free secondary amine is the final target.[3]

Troubleshooting Guides for Common Synthetic Routes

This section provides detailed troubleshooting for specific issues encountered during the most common methods for synthesizing piperidine derivatives.

Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines is a fundamental method for accessing the piperidine core.[2] However, the aromaticity of the pyridine ring presents a significant activation barrier.

Problem 1: Low or No Conversion to the Piperidine Product

  • Potential Cause 1: Catalyst Poisoning or Inhibition. Impurities in the starting material, such as sulfur or phosphorus compounds, can poison the catalyst.[3] Additionally, the basic nitrogen of the pyridine itself can coordinate to the metal center of the catalyst, inhibiting its activity.[3]

    • Solution: Ensure the purity of the pyridine precursor through techniques like distillation or chromatography. To counteract the inhibitory effect of the basic nitrogen, the addition of an acid, such as HCl or acetic acid, is often beneficial. The acid protonates the pyridine nitrogen, reducing its ability to coordinate with the catalyst and enhancing the reaction rate.[3]

  • Potential Cause 2: Insufficient Reaction Conditions. The aromatic stability of the pyridine ring may require more forcing conditions than anticipated. Low temperature or pressure may not be sufficient to overcome this barrier.[3]

    • Solution: Optimize the reaction conditions by systematically increasing the hydrogen pressure and/or the temperature. Rhodium- (e.g., Rh/C) and platinum-based (e.g., PtO₂, Pt/C) catalysts are often more effective for pyridine hydrogenation than palladium-based catalysts.[3]

Problem 2: Formation of Byproducts (Partially Hydrogenated Intermediates)

  • Potential Cause: Incomplete Reaction. Insufficient reaction time or conditions that are too mild can lead to the accumulation of partially hydrogenated intermediates like tetrahydropyridines or dihydropyridines.[3]

    • Solution: Increase the reaction time and/or the severity of the conditions (higher temperature and pressure) to drive the reaction to completion.[3] Monitoring the reaction progress by techniques like GC-MS or TLC is crucial to determine the optimal reaction time.[3]

Problem 3: Poor Diastereoselectivity in the Synthesis of Substituted Piperidines

  • Potential Cause: Inadequate Control over the Hydrogen Addition. The facial selectivity of hydrogen addition to the pyridine ring can be influenced by the reaction conditions.

    • Solution: The choice of catalyst and solvent can play a role. More significantly, increasing the hydrogen pressure has been shown to favor the formation of the cis isomer in certain cases. For example, increasing the pressure from 30 to 80 bar can improve the cis:trans ratio.[3]

Logical Workflow for Troubleshooting Pyridine Hydrogenation

start Low Yield in Pyridine Hydrogenation check_purity Is the starting material pure? start->check_purity purify Purify pyridine precursor (distillation, chromatography) check_purity->purify No check_conditions Are reaction conditions sufficient? check_purity->check_conditions Yes purify->check_conditions optimize_catalyst Screen catalysts (Rh/C, PtO₂) and consider acidic additives (HCl, AcOH) check_conditions->optimize_catalyst No monitor_reaction Monitor reaction by GC-MS/TLC for completion check_conditions->monitor_reaction Yes increase_severity Increase H₂ pressure and/or temperature optimize_catalyst->increase_severity increase_severity->monitor_reaction success Improved Yield monitor_reaction->success

Caption: Troubleshooting workflow for low yield in pyridine hydrogenation.

Reductive Amination

This powerful "one-pot" reaction typically involves the reaction of a dicarbonyl compound with an amine, followed by in situ reduction to form the piperidine ring.[1][3]

Problem: Low Yield of the Piperidine Product

  • Potential Cause 1: Inefficient Imine/Enamine Formation. The initial condensation between the amine and the carbonyl group to form an imine or enamine intermediate is a crucial equilibrium step.

    • Solution: Ensure the removal of water as it is formed to drive the equilibrium towards the imine/enamine intermediate. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. The choice of solvent is also critical; aprotic solvents like toluene or dichloromethane are often effective.

  • Potential Cause 2: Ineffective Reducing Agent. The choice of reducing agent and the timing of its addition are paramount. The reducing agent should be selective for the imine/enamine over the carbonyl groups of the starting material.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and tolerant of slightly acidic conditions which can catalyze imine formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. If using a more reactive hydride source like sodium borohydride (NaBH₄), it is often best to form the imine first before adding the reducing agent to avoid reduction of the starting carbonyl compound.

  • Potential Cause 3: Competing Side Reactions. Aldol-type condensation of the dicarbonyl starting material can be a significant side reaction, especially under basic conditions.

    • Solution: Maintain a neutral or slightly acidic pH to favor imine formation over competing side reactions. The use of STAB is again advantageous here as it performs well under these conditions.

Experimental Protocol: Reductive Amination for Piperidine Synthesis

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add the dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate. Reaction progress can be monitored by TLC or ¹H NMR.

  • Reduction: Once the formation of the intermediate is evident, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to control any effervescence.

  • Execution: Continue to stir the reaction mixture at room temperature until the reaction is complete (typically 4-24 hours), as monitored by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring. However, achieving high yield and stereoselectivity can be challenging.

Problem: Low Yield and/or Poor Stereoselectivity

  • Potential Cause 1: Poor Diene/Dienophile Reactivity. The electronic nature of the reacting partners significantly influences the reaction rate.

    • Solution: The reactivity of the imine (dienophile) can be enhanced by introducing an electron-withdrawing group on the nitrogen atom. Lewis acid catalysts (e.g., ZnCl₂, BF₃·OEt₂) can also be used to activate the imine towards cycloaddition.

  • Potential Cause 2: Unfavorable Reaction Pathway. The reaction can proceed through either a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway, which can affect the stereochemical outcome.[3]

    • Solution: The choice of solvent and catalyst can influence the reaction pathway. For instance, polar solvents may favor the stepwise pathway, while non-polar solvents often promote the concerted mechanism. Screening different Lewis acids is also recommended, as stronger Lewis acids can sometimes favor the stepwise pathway.[3] Using cyclic dienes often leads to higher diastereoselectivities.[3]

Pictet-Spengler Reaction

This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can be a precursor to certain piperidine derivatives.

Problem: Low Diastereoselectivity

  • Potential Cause 1: High Reaction Temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, thus eroding the selectivity.[4]

    • Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) to favor the kinetically controlled formation of the desired diastereomer.[4]

  • Potential Cause 2: Suboptimal Catalyst or Solvent. The acid catalyst and solvent system play a crucial role in determining the geometry of the iminium ion intermediate and the transition state of the cyclization.[4]

    • Solution: Experiment with different Brønsted acids (e.g., trifluoroacetic acid (TFA), HCl) or Lewis acids (e.g., BF₃·OEt₂) and vary their concentrations.[4] Additionally, screen solvents with varying polarities, such as toluene, dichloromethane, or acetonitrile, to find the optimal medium for the desired stereochemical outcome.[4]

Data Summary Table: General Optimization Parameters

ParameterPyridine HydrogenationReductive AminationAza-Diels-AlderPictet-Spengler
Catalyst/Reagent PtO₂, Rh/C, Rh₂O₃[3]NaBH(OAc)₃, NaBH₃CNLewis Acids (e.g., ZnCl₂, BF₃·OEt₂)Brønsted or Lewis Acids (TFA, HCl)[4]
Solvent Acetic Acid, AlcoholsDichloromethane, TolueneToluene, DichloromethaneToluene, Dichloromethane, Acetonitrile[4]
Temperature 25-80 °C[3]Room TemperatureVaries, often requires heating-78 °C to Room Temperature[4]
Pressure 50-80 bar H₂[3]AtmosphericAtmosphericAtmospheric
Key Additives Acidic additives (HCl)[3]Dehydrating agentsElectron-withdrawing groups on imine N-

Visualization of a General Troubleshooting Workflow

start Unsuccessful Piperidine Synthesis (Low Yield, Side Products, etc.) check_reagents Verify Purity and Stoichiometry of Starting Materials and Reagents start->check_reagents check_reaction_setup Confirm Anhydrous/Inert Conditions (if required) check_reagents->check_reaction_setup optimize_temp Optimize Reaction Temperature (Screen higher and lower temps) check_reaction_setup->optimize_temp optimize_solvent Screen Solvents of Varying Polarity optimize_temp->optimize_solvent optimize_catalyst Optimize Catalyst/Reagent (Type and Loading) optimize_solvent->optimize_catalyst monitor_progress Implement In-Process Controls (TLC, GC-MS, NMR) optimize_catalyst->monitor_progress analyze_byproducts Isolate and Characterize Byproducts to Understand Side Reactions monitor_progress->analyze_byproducts consult_literature Consult Literature for Similar Transformations analyze_byproducts->consult_literature final_optimization Refine Conditions Based on Collected Data consult_literature->final_optimization success Optimized Synthesis Protocol final_optimization->success

Caption: A systematic approach to troubleshooting piperidine synthesis.

References

  • Zaragoza, F. (2022). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • O'Neil, M. J. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.).
  • Larkin, A. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Antipin, R. L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4987. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

Sources

How to prevent degradation of 2-(Piperidin-2-yl)glycine hcl during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support guide for 2-(Piperidin-2-yl)glycine hydrochloride. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the integrity of this valuable compound. The stability of your starting materials is paramount to the reproducibility and success of your experiments. This guide moves beyond simple storage instructions to explain the underlying chemical principles and provides practical, actionable solutions to common challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 2-(Piperidin-2-yl)glycine HCl.

Q1: What are the optimal storage conditions for long-term stability?

For long-term storage (> 4 weeks), this compound should be stored as a lyophilized powder at -20°C or colder (-80°C is preferable) in a tightly sealed container.[1] To mitigate degradation from atmospheric moisture, it is best practice to store the container within a desiccator or a controlled low-humidity environment.[2][3]

Q2: How should I handle the compound upon receiving it and for daily use?

Upon receipt, allow the container to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold powder, which can accelerate degradation. For short-term storage (days to weeks), keeping the tightly sealed container at 2-8°C is acceptable.[3][4] Always use gloves and work in a clean environment to prevent contamination.

Q3: My compound is in solution. How should I store it?

Solutions are significantly less stable than the lyophilized powder. If you must store the compound in solution, prepare a concentrated stock in a suitable dry, organic solvent or an appropriate buffer (pH 5-7 is often optimal for similar compounds).[1] It is highly recommended to divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store these aliquots at -80°C.[1][6]

Q4: What is the primary cause of degradation for this compound?

The molecular structure of this compound contains several functional groups susceptible to degradation. The primary culprits are moisture (leading to hydrolysis) , oxygen (leading to oxidation) , elevated temperatures , and to a lesser extent, light .[2][3][4][5] The hydrochloride salt form makes the compound particularly prone to absorbing moisture (hygroscopic).[7][8][9]

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section provides a problem-and-solution framework for issues you might encounter during your experiments.

Issue 1: I've observed a change in the physical appearance of the powder (e.g., clumping, discoloration). What's happening?
  • Possible Cause: Hygroscopicity and Moisture Absorption. The most common reason for physical changes in a hydrochloride salt is the absorption of water from the atmosphere.[8][9] This initially leads to clumping or the formation of a gel-like substance. Over time, the presence of water can initiate hydrolysis, a chemical breakdown of the molecule.[2][3]

  • Causality Explained: The piperidine and glycine moieties, along with the HCl salt, have a high affinity for water molecules. When the compound absorbs moisture, it can effectively create a concentrated aqueous microenvironment, which can facilitate hydrolytic cleavage or other undesirable reactions.

  • Solution & Prevention:

    • Immediate Action: If clumping is observed, immediately place the compound in a vacuum desiccator to remove as much absorbed water as possible. However, be aware that some level of degradation may have already occurred.

    • Prevention: Always store the compound in a tightly sealed vial, preferably with a PTFE-lined cap. For enhanced protection, place this primary container inside a secondary container (like a sealed bag) with a desiccant pouch, or store it in a dedicated desiccator cabinet.[3][7] Always allow the product to warm to ambient temperature before opening.

Issue 2: My experimental results show a loss of potency or purity over time. What are the likely chemical degradation pathways?

A loss of biological activity or the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) points to chemical degradation. Several mechanisms could be at play.

  • Pathway A: Hydrolysis

    • Mechanism: As a glycine derivative, the molecule contains functional groups that are susceptible to cleavage by water, particularly if the pH shifts to acidic or basic extremes upon dissolution.[5][10] The piperidine ring itself can also be involved in hydrolysis reactions.[2]

    • Prevention: Beyond keeping the solid dry, if you are working with solutions, ensure the pH is controlled within a stable range (typically near neutral) using a suitable buffer system.[4][5]

  • Pathway B: Oxidation

    • Mechanism: The secondary amine within the piperidine ring is susceptible to oxidation from atmospheric oxygen.[2] This process can be accelerated by the presence of trace metal ions or exposure to light.[5] Oxidative degradation can lead to the formation of various byproducts, including ring-opened structures or N-oxides, which will likely be inactive.[11]

    • Prevention: For maximum long-term stability, after dispensing from the main container, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.[4][5] This displaces oxygen and creates a protective atmosphere.

  • Pathway C: Photodegradation

    • Mechanism: Although many simple amino acids have a degree of photostability, prolonged exposure to light, especially UV light, can induce photochemical reactions and degradation.[5][12][13]

    • Prevention: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[4][5] Avoid leaving the compound or its solutions exposed on the lab bench for extended periods.

  • Pathway D: Thermal Degradation

    • Mechanism: Higher temperatures provide the activation energy needed to accelerate all chemical reactions, including the degradation pathways mentioned above.[5][10] Piperidine and glycine structures are known to decompose at elevated temperatures.[14][15] A stability study on a similar piperidine compound showed a shelf-life of 220 days at 4°C but only 45 days at 25°C.[4]

    • Prevention: Strict adherence to recommended cold storage temperatures (-20°C to -80°C) is the most effective way to minimize thermal degradation.[1][4]

Troubleshooting & Analysis Workflow

This diagram illustrates a logical workflow for identifying and mitigating degradation issues.

G cluster_0 cluster_1 Symptoms cluster_2 Primary Degradation Mechanisms cluster_3 Preventative Actions start Observed Issue with This compound symptom1 Physical Clumping or Discoloration start->symptom1 symptom2 Reduced Potency (HPLC/LC-MS shows impurity peaks) start->symptom2 cause1 Hygroscopicity (Moisture Absorption) symptom1->cause1 Likely Cause cause2 Hydrolysis symptom2->cause2 Potential Causes cause3 Oxidation symptom2->cause3 Potential Causes cause4 Photodegradation symptom2->cause4 Potential Causes action1 Store in Desiccator with Tightly Sealed Cap cause1->action1 Solution cause2->action1 Solution action2 Store at -20°C to -80°C cause2->action2 Solution cause3->action2 Solution action3 Flush Container with Inert Gas (Ar/N2) cause3->action3 Solution cause4->action2 Solution action4 Use Amber Vials (Protect from Light) cause4->action4 Solution

Caption: Troubleshooting workflow for degradation of this compound.

Summary of Storage Recommendations

For quick reference, this table summarizes the optimal conditions for preserving the integrity of your compound.

ParameterRecommendation for Solid CompoundRationale
Temperature Long-term: -20°C to -80°C [1][4]Short-term: 2-8°CReduces the rate of all chemical degradation pathways.[5]
Humidity Store in a tightly sealed container inside a desiccator .[2][3]The HCl salt is hygroscopic; moisture absorption leads to hydrolysis and physical changes.[8][9]
Atmosphere For maximum stability, flush with inert gas (Argon or Nitrogen).[4][5]Displaces atmospheric oxygen, preventing oxidative degradation of the piperidine ring.
Light Store in an amber vial or protect from light.[3][4][5]Prevents light-induced reactions (photodegradation).[12]
Handling Equilibrate to room temperature before opening. Prevents condensation of moisture onto the cold compound.

Experimental Protocol: Purity Assessment by HPLC

To validate the integrity of your compound over time, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This protocol provides a self-validating system to monitor for the appearance of degradation products.

Objective: To quantify the purity of this compound and detect the presence of any degradation products.

Methodology: Reversed-Phase HPLC (RP-HPLC) with UV detection is a common and effective method.

Step-by-Step Protocol:

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of this compound (of known high purity) in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to create a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Sample Preparation:

    • Prepare a solution of your stored sample at a concentration that falls within the linear range of your calibration curve (e.g., 50 µg/mL). Use the same diluent as the standard.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 5 minutes. (Note: This gradient is a starting point and must be optimized for your specific system and potential degradants).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210-220 nm (for the peptide bond/carboxyl group) or a higher wavelength if the molecule has a suitable chromophore.[16]

    • Injection Volume: 10 µL.

  • Data Analysis and Interpretation:

    • System Suitability: Inject the standard multiple times to ensure the system is performing correctly (e.g., retention time reproducibility <1%, peak area reproducibility <2%).

    • Purity Assessment: Run your sample. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    • Trustworthiness Check: A stable compound will show a single, sharp peak at the expected retention time with a purity >95-99% (depending on the grade). The appearance of new, smaller peaks, especially those that grow over time with subsequent analyses, is a clear indication of degradation. The area of the main peak will correspondingly decrease as degradation proceeds. This method is self-validating because the emergence of new peaks directly confirms a change in the sample's chemical composition.[4][17]

References

  • Biosynce. (2025). What is the stability of piperidine? - Blog.
  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • NCERT. TITRIMETRIC ANALYSIS.
  • Benchchem. (2025). Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution.
  • Singh, S. K., et al. (2015). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • National Institutes of Health (NIH). (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC.
  • Choudhary, A. (2018). Effect of Humidity Level on Tablet Stability. Pharmaguideline.
  • Wikipedia. Hydrochloric acid.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981).
  • AIP Publishing. (2007).
  • ResearchGate. (2025). Thermal Degradation of Piperazine Blends with Diamines.
  • Fisher Scientific. (2023). Buffer solution pH 2 (glycine)
  • AAPPTEC. Handling and Storage of Peptides - FAQ.
  • Royal Society of Chemistry. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH.
  • US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • National Institutes of Health (NIH). (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
  • ResearchGate. (2025).
  • Reddit. (2024). Amino acid solution storage – please help.
  • Chen, Y. C. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores.
  • ACS Earth and Space Chemistry. (2024).
  • Severn Biotech Ltd. (2025). Glycine 1.
  • Tehrani, K. A., et al. (2002). Thermal degradation studies of glucose/glycine melanoidins. PubMed.
  • sb-PEPTIDE. Peptide handling & storage guidelines - How to store a peptide?.
  • ACROBiosystems. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • Singh, S., & Shah, J. Proposed degradation pathways of the drug under different hydrolytic conditions.
  • ResearchGate. (2025). The Photostability of Amino Acids in Space.
  • ResearchGate. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.
  • National Institutes of Health (NIH).
  • Catry, E., et al. (2021). Evaluation of 30-days stability of morphine hydrochloride and clonidine at high and low concentrations in polypropylene syringes. PubMed.
  • National Institutes of Health (NIH). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC.
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
  • National Institutes of Health (NIH). (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PubMed Central.
  • Journal of the American Chemical Society. (2026).
  • Shimadzu. Analytical Methods for Amino Acids.
  • National Institutes of Health (NIH). (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC.
  • ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.

Sources

Modifying piperidine structure to improve pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Medicinal Chemistry Support Subject: Structural Modification for Pharmacokinetic (PK) Optimization

Welcome to the Piperidine Optimization Hub

User Context: You are a medicinal chemist or drug developer working with a piperidine scaffold. Your compound shows promise in potency but is failing in PK properties (high clearance, poor permeability) or safety (hERG liability).

Scope: This guide treats chemical modification as a troubleshooting workflow. We do not provide generic textbook definitions; we provide "patches" for specific molecular bugs.

Module 1: Metabolic Stability (The "Clearance" Problem)

Problem Description:

"My lead compound has excellent potency but vanishes in liver microsomes (


 min). LC-MS indicates +16 or +32 mass shifts."

Root Cause Analysis: The piperidine ring is a "metabolic soft spot."[1] Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) rapidly oxidize the electron-rich amine system.

  • 
    -Carbon Oxidation:  The carbon adjacent to the nitrogen is prone to hydroxylation, leading to ring opening or dealkylation.
    
  • Ring Oxidation: Remote carbons (C3/C4) are subject to hydroxylation.

Troubleshooting & Solutions:

Solution A: The Fluorine Scan (Electronic Deactivation)

Fluorine is the gold standard for blocking metabolism. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), resisting CYP-mediated hydrogen abstraction.

  • Protocol: Systematically substitute hydrogen with fluorine at the C3 and C4 positions.

  • Expert Insight: Fluorination at C3 exerts a strong inductive effect (

    
    ), lowering the basicity of the nitrogen (see Module 2), which can also reduce CYP binding affinity, as many CYPs prefer basic substrates.
    
  • Caution: Avoid gem-difluoro substitution at the

    
    -position (C2/C6) if the nitrogen is basic, as this can lead to chemical instability (solvolysis).
    
Solution B: Deuterium Switch (Kinetic Isotope Effect)

If you cannot alter the electronics significantly due to SAR (Structure-Activity Relationship) constraints, use Deuterium (


H).
  • Mechanism: The C-D bond is shorter and stronger than C-H. This exploits the Primary Kinetic Isotope Effect (KIE), slowing down the rate-determining step of C-H bond breakage by CYPs.

  • Application: Replace protons at the metabolic "hotspot" (identified by metabolite ID) with deuterium.

Solution C: Steric Blocking (Gem-Dimethyl)

Introduce a gem-dimethyl group at the C3 or C4 position.

  • Mechanism: Steric bulk prevents the heme iron of the CYP enzyme from accessing the carbon atom.

  • Trade-off: This significantly increases lipophilicity (

    
    ), which may negatively impact solubility.
    
Module 2: Permeability & pKa (The "Cellular Entry" Problem)

Problem Description:

"Biochemical IC50 is nanomolar, but Cell-based EC50 is micromolar. Caco-2 permeability is low (


 cm/s)."

Root Cause Analysis: Unsubstituted piperidine has a pKa of ~11.0. At physiological pH (7.4), >99.9% of the molecules are protonated (cationic).

  • Issue 1: Cations cross lipid bilayers poorly via passive diffusion.

  • Issue 2: Lysosomal Trapping. Basic amines accumulate in acidic lysosomes (pH ~4-5), preventing them from reaching cytosolic targets.

Troubleshooting & Solutions:

Solution A: Inductive pKa Depression

You need to lower the pKa to the 7.5–8.5 range to increase the fraction of neutral species at physiological pH.

ModificationApprox.

pKa
Mechanism
3-Fluoro -1.5 to -2.0Inductive electron withdrawal pulls density from N.
3,3-Difluoro -3.0 to -4.0Stronger inductive effect; may reduce potency if basic N is key.
4-CF

-1.0 to -1.5Remote electron withdrawal.
N-Aryl/Sulfonyl -5.0 to -7.0Resonance delocalization (neutralizes the amine).
  • Expert Insight: The stereochemistry of fluorine matters. An axial fluorine at C3 often lowers pKa more effectively than equatorial fluorine due to better orbital alignment with the nitrogen lone pair, though this is conformation-dependent.

Solution B: Scaffold Hopping (Bioisosteres)

If the piperidine nitrogen is not strictly required for binding (e.g., no salt bridge needed), switch to a less basic heterocycle.

  • Morpholine (pKa ~8.3): The oxygen atom inductively reduces the nitrogen's basicity. Improves solubility but lowers lipophilicity.

  • Piperazine (pKa ~9.8): The second nitrogen lowers the pKa of the first, but introduces a new basic center.

Module 3: Safety & Selectivity (The "hERG" Problem)

Problem Description:

"The compound hits the hERG channel (IC50 < 1


M), flagging a QT-prolongation risk."

Root Cause Analysis: The "hERG Pharmacophore" typically consists of:

  • A basic amine (protonated at pH 7.4).

  • A hydrophobic linker.

  • An aromatic tail (engaging in

    
    -stacking).
    Piperidines often fit this perfectly, engaging in 
    
    
    
    -cation interactions with Tyr652 and Phe656 in the hERG pore.

Troubleshooting & Solutions:

Solution A: The Zwitterion Strategy

Introduce a carboxylic acid moiety (e.g., at the tail or as a substituent).[2]

  • Mechanism: The negatively charged carboxylate neutralizes the net charge or creates electrostatic repulsion in the hERG pore, drastically reducing affinity.

  • Example: Fexofenadine (non-cardiotoxic) vs. Terfenadine (cardiotoxic).

Solution B: "LogP Chop"

hERG binding is correlated with lipophilicity.

  • Action: Reduce LogP by introducing polar groups (hydroxyl, sulfone) or removing unnecessary methylene groups.

  • Target: Aim for LogP < 3.0.

Solution C: Conformational Restriction

Rigidify the piperidine into a bicyclic system (e.g., tropane, azabicyclo[3.1.0]hexane).

  • Mechanism: Restricting the flexibility prevents the molecule from adopting the specific conformation required to fit the hERG pore, while potentially maintaining target affinity ("induced fit" vs. "lock and key").

Visualization: Optimization Logic Pathways

PiperidineOptimization Start Piperidine Lead Candidate Issue_Clearance Issue: High Metabolic Clearance (Microsomal Stability) Start->Issue_Clearance Issue_Permeability Issue: Low Permeability (Caco-2 / Cell Potency) Start->Issue_Permeability Issue_hERG Issue: hERG Toxicity (QT Prolongation Risk) Start->Issue_hERG Sol_Block Block Soft Spots: - Fluorination (C3/C4) - Deuteration - Gem-dimethyl Issue_Clearance->Sol_Block Oxidation detected Sol_Basicity Reduce Basicity (pKa): - Add EWG (F, CF3) - Switch to Morpholine - N-acylation Issue_Permeability->Sol_Basicity pKa > 9.5 Issue_hERG->Sol_Basicity Reduce cation % Sol_Lipophilicity Disrupt Pharmacophore: - Reduce LogP - Zwitterion (Add COOH) - Rigidification Issue_hERG->Sol_Lipophilicity Basic + Lipophilic Result Optimized Clinical Candidate Sol_Block->Result Sol_Basicity->Result Sol_Lipophilicity->Result

Figure 1: Decision Matrix for Piperidine Optimization. This flowchart guides the medicinal chemist from specific PK liabilities to the appropriate structural modification strategy.

Standard Operating Protocols (SOPs)
Protocol A: Microsomal Stability Assay (The Diagnostic)

Use this to confirm if the piperidine ring is the clearance driver.

  • Preparation: Incubate test compound (1

    
    M) with liver microsomes (human/rat, 0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Sampling: Quench aliquots at

    
     min using ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
  • Metabolite ID: If clearance is high, analyze the MS fragmentation pattern.

    • Mass shift +16: Hydroxylation (likely piperidine ring C-H).[3]

    • Mass shift +14: N-oxidation or carbonyl formation.

Protocol B: General Synthesis of 3-Fluoro-Piperidines (The Fix)

A robust method for introducing metabolic blockade.

  • Starting Material: Use N-Boc-3-piperidinone.

  • Fluorination: React with Selectfluor (1.2 equiv) in acetonitrile at reflux or using NFSI with a base (LHMDS) at -78°C for kinetic control.

  • Reduction: Reduce the ketone (if not required) using Et

    
    SiH/TFA or Wolff-Kishner conditions to obtain the fluoro-piperidine core.
    
  • Deprotection: Remove Boc group with HCl/Dioxane or TFA/DCM.

  • Coupling: React the resulting amine with your scaffold via reductive amination or S

    
    Ar.
    
References
  • Drug Modifications to Improve Stability. eCampusOntario Pressbooks.

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central.

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.

  • Modulation of piperidine basicity by β‐equatorial and β‐axial carbonyl derivatives. ResearchGate.

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.

  • Strategies To Reduce hERG K+ Channel Blockade. ResearchGate.

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 2-(Piperidin-2-yl)glycine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Conformational Restriction

In the development of excitatory amino acid receptor ligands, entropy is the enemy. Endogenous ligands like L-Glutamate are highly flexible, allowing them to bind promiscuously to NMDA, AMPA, and Kainate receptors, as well as EAAT transporters.

2-(Piperidin-2-yl)glycine (2-PipGly) represents a critical scaffold in medicinal chemistry because it rigidly constrains the glutamate backbone. By incorporating the


, 

, and

carbons of the glutamate side chain into a piperidine ring, this scaffold locks the torsion angles (

), significantly reducing the entropic penalty of binding.

This guide objectively compares 2-PipGly analogs against standard linear antagonists (e.g., D-AP5) and other cyclic derivatives (e.g., CGS 19755), focusing on NMDA receptor selectivity and potency.

Structural Analysis & Design Strategy

The 2-PipGly scaffold (also known as


-(piperidin-2-yl)glycine) introduces two chiral centers: one at the glycine 

-carbon and one at the piperidine C2 position. This creates four distinct stereoisomers, each probing a specific quadrant of the receptor's orthosteric binding site.
The Pharmacophore Logic
  • The "Glycine" Moiety: Mimics the C1-C2-N terminus of glutamate.

  • The Piperidine Ring: Mimics the aliphatic side chain of glutamate but restricts rotation.

  • Distal Substituents: Groups attached to the piperidine ring (e.g., phosphonates, carboxylic acids) mimic the distal acid of glutamate.

Graphviz Diagram 1: SAR Logic & Pharmacophore Map

This diagram illustrates how structural modifications to the 2-PipGly core translate to biological effects.

SAR_Logic Core 2-(Piperidin-2-yl)glycine Core Scaffold Stereo Stereochemistry (2S,2'S vs 2R,2'S) Core->Stereo Chiral Centers RingSize Ring Expansion (Pyrrolidine vs Piperidine) Core->RingSize Constraint Distal Distal Acid Mimic (-PO3H2 vs -COOH) Core->Distal Bioisosteres N_Sub N-Alkylation (Methyl/Allyl) Core->N_Sub Lipophilicity Effect_Sel Selectivity Shift (NMDA vs AMPA) Stereo->Effect_Sel Critical Determinant RingSize->Effect_Sel Conformational Fit Effect_Pot Potency Increase (Lower Ki) Distal->Effect_Pot Phosphonate > Carboxylate N_Sub->Effect_Pot Usually decreases affinity Effect_Bio Bioavailability (BBB Penetration) N_Sub->Effect_Bio Reduces zwitterionic character

Caption: Structural modifications of the 2-PipGly scaffold and their direct causal impact on pharmacological parameters.

Comparative SAR Analysis

A. Stereochemical Influence

The relative stereochemistry between the glycine


-carbon and the piperidine C2 is the most significant SAR driver.
  • Erythro vs. Threo: Studies indicate that erythro isomers (e.g., 2S, 2'S) often align better with the L-glutamate extended conformation required for NMDA receptor activation/antagonism.

  • Enantiomeric Preference: The (2R, 4S) absolute configuration in related piperidine analogs (like CGS 19755) is often required for maximal NMDA antagonist activity.

B. The Distal Acid Mimic (Bioisosterism)

Replacing the distal carboxylate with a phosphonate group (as seen in the transition from pipecolic acid to CGS 19755) dramatically increases potency.

  • Carboxylate: Moderate affinity; susceptible to transport by EAATs.

  • Phosphonate: High affinity; functionally "locks" the ligand as an antagonist due to the tetrahedral geometry mimicking the transition state or simply providing stronger electrostatic interaction with the arginine residue in the binding pocket.

  • Tetrazole: (e.g., LY235723) Offers a lipophilic alternative to carboxylates, improving oral bioavailability while maintaining high potency (See Table 1).

C. Performance Comparison Table

The following table contrasts 2-PipGly derivatives with industry standards.

Compound ClassRepresentative LigandReceptor TargetBinding Affinity (

/

)
MechanismKey Advantage
Endogenous L-GlutamateNMDA/AMPA~0.1 - 0.5

M
AgonistNatural Baseline
Linear Antagonist D-AP5NMDA~0.3 - 1.0

M
Competitive AntagonistHigh Selectivity
Piperidine-2-carboxylate CGS 19755 (Selfotel) NMDA 67 nM Competitive Antagonist Rigid, High Potency
Tetrazole-Piperidine LY235723NMDA1.9

M
AntagonistSystemic Activity
2-PipGly Analog (2S,2'R)-IsomerNMDA (GluN2B)~100 - 500 nM*Partial Agonist/AntagonistSubtype Selectivity potential

*Note: Values for 2-PipGly analogs vary by specific substitution; values estimated based on structurally homologous piperidine dicarboxylates.

Experimental Protocols

To validate the SAR of these analogs, precise synthesis and binding assays are required.

Protocol A: Resolution of Piperidine Stereoisomers

Why this matters: Activity resides almost exclusively in one enantiomer. Separation is non-negotiable.

  • Precursor Synthesis: Synthesize the racemic ethyl cis-4-(cyanomethyl)-N-allylpiperidine-2-carboxylate (or relevant 2-PipGly precursor).

  • Salt Formation: Dissolve the racemate in hot ethanol. Add 1 equivalent of di-p-toluoyl-L-tartaric acid .[1]

  • Crystallization: Allow the solution to cool slowly to 4°C over 24 hours. The diastereomeric salt of the active isomer (often the 2R, 4S equivalent) will precipitate.

  • Filtration & Release: Filter the crystals. Suspend in water and basify with 1N NaOH to pH 10. Extract the free amine with dichloromethane.

  • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (Chiralpak AD-H column, Hexane/IPA mobile phase).

Protocol B: Radioligand Binding Assay (NMDA)

Why this matters: This is the industry standard for determining


 values comparable to literature.

Reagents:

  • Ligand: [3H]-CGS 19755 (Specific Activity ~30 Ci/mmol).

  • Tissue: Rat cortical synaptic membranes (rich in NMDA receptors).[2]

  • Buffer: 50 mM Tris-Acetate, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and centrifuge at 48,000 x g for 20 min. Resuspend in Tris-Acetate buffer.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Test Compound (2-PipGly analog) at varying concentrations (
      
      
      
      to
      
      
      M).
    • 50

      
      L [3H]-CGS 19755 (Final conc. 10 nM).
      
    • 100

      
      L Membrane suspension (200 
      
      
      
      g protein).
  • Equilibrium: Incubate at 4°C for 60 minutes . (Low temperature prevents receptor degradation and uptake).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate

    
     using non-linear regression (Hill slope). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Graphviz Diagram 2: Binding Assay Workflow

This diagram visualizes the critical steps in the validation protocol.

Assay_Workflow Step1 Membrane Prep (Rat Cortex, 48,000g spin) Step2 Incubation Setup (Ligand + Analog + Membranes) Step1->Step2 Step3 Equilibrium (60 min @ 4°C) Step2->Step3 Step4 Rapid Filtration (GF/B Filters + PEI) Step3->Step4 Stop Reaction Step5 Scintillation Counting (Data Acquisition) Step4->Step5 Step6 Data Analysis (Cheng-Prusoff Equation) Step5->Step6 Calculate Ki

Caption: Step-by-step workflow for the competitive radioligand binding assay used to determine affinity.

Conclusion & Recommendations

The 2-(Piperidin-2-yl)glycine scaffold offers a potent route to NMDA receptor antagonism by restricting the conformational entropy of the glutamate backbone.

  • For Potency: Prioritize the phosphonate bioisostere over the carboxylate (mimicking CGS 19755).

  • For Selectivity: Focus on the (2R, 2'S) stereochemical configuration to maximize fit within the NMDA orthosteric site while minimizing AMPA cross-reactivity.

  • For Development: Use the resolution protocol described above; testing racemic mixtures will obscure the true potency of the active eutomer.

References

  • Synthesis and Biological Evaluation of Piperine Derivatives. (2020). Dove Press. 3[4][5][6][7]

  • The piperidine analogues prevent desensitization of glutamate receptors on crustacean muscle. PubMed. 8

  • NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-isomer. PubMed.[1] 1[5][6]

  • Pharmacology of NMDA Receptors. NCBI. 9[5][6]

  • Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist. NIH. 10[5]

Sources

Introduction: The Analytical Imperative for 2-(Piperidin-2-yl)glycine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for 2-(Piperidin-2-yl)glycine HCl

2-(Piperidin-2-yl)glycine hydrochloride is a molecule of interest in pharmaceutical development, combining the structural features of the amino acid glycine and a piperidine ring. As with any active pharmaceutical ingredient (API), the ability to accurately and reliably quantify the compound and its potential impurities is paramount for ensuring product quality, safety, and efficacy. The validation of analytical methods is a regulatory requirement, and cross-validation between different analytical techniques provides a higher level of assurance in the data generated throughout the drug development lifecycle.[1][2][3]

This guide presents a comparative analysis of two distinct, robust analytical methods for the quantification of this compound: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography (GC) method. We will delve into the experimental protocols for each, followed by a comprehensive cross-validation plan and a comparison of their performance based on key validation parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for this, or structurally similar, compounds.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Rationale for Method Selection: RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds.[4] For a polar compound like this compound, which contains both acidic and basic functional groups, RP-HPLC with a suitable ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) approach can be effective.[5] Given the wider applicability and robustness of RP-HPLC, we propose a method with pre-column derivatization to enhance UV detection and retention on a C18 column. This approach is inspired by methodologies for the analysis of similar structures like piperidine and glycine.[6][7][8]

Experimental Protocol: RP-HPLC
  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A to 30% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.[6][7]

    • Column Temperature: 30°C.[6][7]

    • Detection Wavelength: 210 nm (for the derivatized analyte).[5]

    • Injection Volume: 10 µL.

  • Pre-column Derivatization:

    • To a 1.0 mL aliquot of the sample solution, add 0.5 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.[6][7]

    • Add 0.5 mL of 1 M sodium bicarbonate solution to catalyze the reaction.

    • Vortex the mixture for 1 minute and allow it to react for 15 minutes at room temperature.

    • Quench the reaction by adding 0.1 mL of 1 M HCl.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the sample at a target concentration within the working standard range using the same diluent.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Derivatization with 4-toluenesulfonyl chloride B->C D Reaction Quenching C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 210 nm F->G H Chromatogram Generation G->H I Peak Integration H->I J Quantification I->J

Caption: Workflow for the proposed RP-HPLC analysis of this compound.

Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Rationale for Method Selection: Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound is not inherently volatile due to its salt form and polar nature, it can be analyzed by GC after derivatization to a more volatile and thermally stable form. This approach is often used for the analysis of amino acids and related compounds, and for detecting volatile impurities like piperidine.[9][10]

Experimental Protocol: GC-FID
  • Chromatographic System:

    • GC system equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

  • Derivatization:

    • Evaporate 1 mL of the sample solution to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol (e.g., 10-200 µg/mL).

    • Sample Solution: Prepare the sample at a target concentration within the working standard range using methanol.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Evaporate to Dryness B->C D Derivatization with BSTFA C->D E Inject into GC D->E F Separation on DB-5ms Column E->F G FID Detection F->G H Chromatogram Generation G->H I Peak Integration H->I J Quantification I->J

Caption: Workflow for the proposed GC-FID analysis of this compound.

Cross-Validation of Analytical Methods

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when compared to another validated method.[1][3] This is crucial when transferring methods between laboratories or when a new method is intended to replace an existing one.[11] The cross-validation will be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[12][13]

Cross-Validation Plan
  • Selectivity/Specificity:

    • Analyze a placebo (matrix without the analyte) to ensure no interference at the retention time of the analyte for both methods.

    • Spike the placebo with known impurities and degradation products to demonstrate that the methods can resolve the analyte from these components.

  • Linearity and Range:

    • Prepare at least five concentrations of the reference standard across a range of 80-120% of the target concentration.

    • Analyze these solutions in triplicate for both methods.

    • Plot the response versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy (as % Recovery):

    • Analyze samples of a known concentration (e.g., a spiked placebo) at three levels (low, medium, high) across the linear range.

    • Perform nine determinations in total (3 concentrations, 3 replicates each).[14]

    • Calculate the percentage recovery for both methods.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration (100% of the target) on the same day, with the same analyst and instrument for each method.[14]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument for each method.

    • Calculate the Relative Standard Deviation (%RSD) for the results from both methods.

  • Robustness:

    • Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • For HPLC: vary the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

    • For GC: vary the initial oven temperature (±5°C), ramp rate (±10%), and carrier gas flow rate (±10%).

  • Comparison of Results:

    • Analyze a minimum of three independent batches of this compound using both the RP-HPLC and GC methods.

    • Statistically compare the results obtained from both methods using a t-test to determine if there is a significant difference between the means.

Cross_Validation cluster_methods Validated Analytical Methods cluster_params Validation Parameters (ICH Q2(R2)) cluster_comparison Direct Comparison HPLC RP-HPLC Method Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Batch_Analysis Analysis of 3+ Batches HPLC->Batch_Analysis GC GC-FID Method GC->Batch_Analysis Stat_Test Statistical Analysis (t-test) Batch_Analysis->Stat_Test Conclusion Conclusion on Method Equivalency Stat_Test->Conclusion

Caption: A logical flow diagram for the cross-validation of the two proposed analytical methods.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the hypothetical performance data for the two proposed methods, based on the cross-validation plan.

Table 1: Linearity and Range

ParameterRP-HPLC MethodGC-FID MethodAcceptance Criteria
Linear Range (µg/mL) 1 - 10010 - 200-
Correlation Coefficient (r²) 0.99950.9991≥ 0.999
Slope 4521.32890.7-
Y-intercept 120.5350.1Report

Table 2: Accuracy and Precision

ParameterRP-HPLC MethodGC-FID MethodAcceptance Criteria
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 101.8%98.0 - 102.0%
Repeatability (%RSD) 0.85%1.10%≤ 2.0%
Intermediate Precision (%RSD) 1.25%1.65%≤ 2.0%

Table 3: Detection and Quantitation Limits

ParameterRP-HPLC MethodGC-FID Method
Limit of Detection (LOD) (µg/mL) 0.32.5
Limit of Quantitation (LOQ) (µg/mL) 1.08.0

Table 4: Robustness

Parameter Varied% Change in Assay (RP-HPLC)% Change in Assay (GC-FID)Acceptance Criteria
Mobile Phase/Carrier Gas Flow 0.9%1.5%≤ 2.0%
Temperature 0.5%1.2%≤ 2.0%
pH/Ramp Rate 1.1%1.8%≤ 2.0%

Discussion and Conclusion

Based on the hypothetical data, both the RP-HPLC and GC-FID methods are suitable for the quantitative analysis of this compound, as they meet the typical acceptance criteria for validation. However, the choice of method will depend on the specific application.

The RP-HPLC method demonstrates superior sensitivity with lower LOD and LOQ values, making it the preferred choice for impurity profiling and the analysis of low-concentration samples. Its higher precision and better robustness also suggest it is a more reliable method for routine quality control testing. The pre-column derivatization step, while adding to the sample preparation time, significantly enhances the detectability of the analyte.

The GC-FID method , while also accurate and precise, is less sensitive. The derivatization step is more rigorous, involving evaporation and heating, which may introduce more variability. However, GC can be an excellent orthogonal technique for confirming results obtained by HPLC, which is a key aspect of a robust analytical control strategy. It may also be particularly useful for identifying and quantifying volatile impurities that are not amenable to HPLC analysis.

References

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015).
  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Raul, S. K., Kumar, B. V. V. R., Patnaik, A. K., & Rao, N. N. (2014). A RP-HPLC Method Development and Validation for the Estimation of Olopatadine in Bulk and Pharmaceutical Dosage forms. Asian Journal of Research in Chemistry, 7(5), 464-467. [Link]

  • Al-Lami, A. A., & Jasim, H. A. (2017). DETERMINATION OF COPPER (II) BY GLYCINE IN FLOW INJECTION AND SEQUENTIAL INJECTION TECHNIQUES. TSI, 14(2), 1-10. [Link]

  • CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography. (2017).
  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Koleva, B. B., Stoyanov, S. S., & Kolev, T. S. (2008). Structural and spectroscopic analysis of dipeptide L-methionyl-glycine and its hydrochloride. Amino Acids, 35(1), 125-133. [Link]

  • Rounova, O., Demin, P., Korotkov, M., Malkova, V., & Ustinnikova, O. (2018). Development of a hydrophilic interaction high-performance liquid chromatography method for the determination of glycine in formulations of therapeutic immunoglobulins. Analytical and Bioanalytical Chemistry, 410(24), 6291-6298. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394. [Link]

  • Penugonda, S., Wu, W., Mare, S., & Ercal, N. (2004). Liquid chromatography analysis of N-(2-mercaptopropionyl)-glycine in biological samples by ThioGlo 3 derivatization. Journal of Chromatography B, 807(2), 251-256. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LookChem. (n.d.). Cas 5437-48-9, 2-AMINO-1-PIPERIDIN-1-YL-ETHANONE HCL. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2010). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis, 18(4), 224-233. [Link]

  • PubChem. (n.d.). N-Piperidin-4-ylglycine. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • PubChem. (n.d.). Glycine Hydrochloride. [Link]

  • PubChem. (n.d.). 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid. [Link]

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Comparing the neuroprotective effects of various piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold represents a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous FDA-approved agents.[1] Its high lipophilicity facilitates Blood-Brain Barrier (BBB) penetration, while its conformational flexibility allows for diverse receptor interactions.[1] This guide objectively compares three distinct classes of piperidine derivatives—Donepezil (Benzylpiperidine), Ifenprodil (Phenylethanolamine piperidine), and Piperine (Alkaloid piperidine)—to elucidate their divergent neuroprotective mechanisms.[1]

The Piperidine Scaffold: Structure-Activity Relationship (SAR)

The neuroprotective potential of piperidine stems from its ability to act as a "linker" or "warhead" that positions functional groups into specific receptor pockets.[1]

  • N-Substitution (The Anchor): Critical for affinity.[1] In Donepezil , the N-benzyl group interacts with the peripheral anionic site (PAS) of Acetylcholinesterase (AChE), preventing amyloid-beta (Aβ) aggregation.[1]

  • 4-Position Substitution (The Effector): Determines specificity.[1] Ifenprodil utilizes a 4-benzyl substitution to lock into the GluN2B subunit of NMDA receptors, preventing excitotoxicity.[1]

  • Ring Unsaturation: Piperine features a piperidine ring attached to a conjugated diene chain, which is essential for its antioxidant capacity and modulation of TRPV1 channels.

Mechanistic Pathways: A Comparative Analysis

To understand neuroprotection, we must analyze the specific signaling cascades modulated by each derivative.

Donepezil: Beyond Cholinesterase Inhibition

While famous as an AChE inhibitor, Donepezil exhibits neuroprotection independent of cholinergic transmission.[2] It activates the PI3K/Akt pathway , which inhibits GSK-3β .[1] Since GSK-3β promotes tau hyperphosphorylation and apoptosis, its inhibition is directly neuroprotective.[1]

Ifenprodil: Precision Excitotoxicity Control

Glutamate excitotoxicity is a primary driver of neuronal death in ischemia and Alzheimer's.[1] Non-selective NMDA antagonists (like MK-801) cause severe side effects (psychosis).[1] Ifenprodil selectively targets GluN2B-containing NMDA receptors .[1][3] This "subunit selectivity" preserves normal synaptic transmission (mediated largely by GluN2A) while blocking the excessive calcium influx associated with cell death.[1]

Piperine: The Oxidative Shield

Piperine acts upstream of apoptosis by scavenging Reactive Oxygen Species (ROS).[1] It upregulates Nrf2 , a transcription factor that induces antioxidant enzymes (HO-1, SOD).[1] It also inhibits the nuclear translocation of NF-κB , thereby reducing neuroinflammation (IL-1β, TNF-α).[1]

Visualization: Signaling Pathway Convergence

The following diagram illustrates how these distinct derivatives converge on the ultimate goal: Neuronal Survival .

NeuroprotectionPathways Donepezil Donepezil (Benzylpiperidine) AChE AChE / PAS Donepezil->AChE Inhibits PI3K_Akt PI3K / Akt Pathway Donepezil->PI3K_Akt Activates Ifenprodil Ifenprodil (GluN2B Antagonist) NMDA NMDA Receptor (GluN2B Subunit) Ifenprodil->NMDA Selective Blockade Piperine Piperine (Antioxidant Alkaloid) ROS ROS / Oxidative Stress Piperine->ROS Scavenges Nrf2 Nrf2 Activation Piperine->Nrf2 Upregulates Calcium Ca2+ Influx (Excitotoxicity) NMDA->Calcium Reduces Mito Mitochondrial Dysfunction ROS->Mito Damages GSK3 GSK-3β (Pro-Apoptotic) PI3K_Akt->GSK3 Inhibits (Phosphorylation) Calcium->Mito Prevents Overload Survival NEURONAL SURVIVAL (Anti-Apoptosis) Nrf2->Survival Antioxidant Enzymes GSK3->Survival Prevents Tau Pathology Mito->Survival

Figure 1: Convergence of cholinergic (Donepezil), glutamatergic (Ifenprodil), and oxidative (Piperine) pathways toward neuronal survival.[1]

Comparative Performance Data

The following data summarizes the neuroprotective profiles based on aggregated experimental literature.

FeatureDonepezilIfenprodilPiperine
Primary Target Acetylcholinesterase (AChE)NMDA Receptor (GluN2B)Nrf2 / TRPV1 / GABA-A
IC50 (Target) 5.7 - 6.7 nM (AChE)0.34 µM (GluN2B)~10-50 µM (ROS scavenging)
Neuroprotection Model Aβ-induced toxicityGlutamate excitotoxicityMPTP (Parkinson's) / STZ
Key Advantage Dual mechanism: Symptomatic relief + NeuroprotectionReduced side effects compared to non-selective NMDA antagonistsHigh bioavailability enhancer; Anti-inflammatory
Limitation Cholinergic side effects (nausea)Hypotension (alpha-1 adrenergic blockade)Lower potency as a standalone monotherapy

Experimental Protocols for Validation

To objectively assess a new piperidine derivative against these benchmarks, the following self-validating protocols are recommended.

Protocol A: Glutamate-Induced Excitotoxicity Assay (Benchmarking Ifenprodil)

Objective: Determine if the derivative prevents Ca2+-mediated cell death.[1]

  • Cell Culture: Plate primary cortical neurons (DIV 10-14) at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Incubate cells with the Test Derivative (0.1, 1, 10 µM) or Ifenprodil (1 µM positive control) for 24 hours.[1]

    • Control: Vehicle (0.1% DMSO).[1]

  • Insult: Wash cells with Mg2+-free Locke’s buffer. Add Glutamate (100 µM) + Glycine (10 µM) for 15 minutes.

  • Recovery: Wash and return to original culture media for 24 hours.

  • Readout (LDH Release): Measure Lactate Dehydrogenase (LDH) in the supernatant using a colorimetric kit (490 nm).

    • Calculation:

      
      [1]
      
Protocol B: DCFDA Cellular ROS Assay (Benchmarking Piperine)

Objective: Quantify antioxidant capacity within the cellular environment.[1]

  • Seeding: SH-SY5Y cells in black-walled 96-well plates.[1]

  • Loading: Incubate cells with 25 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 minutes in dark. DCFDA enters the cell and is deacetylated to non-fluorescent DCFH.

  • Treatment: Remove DCFDA solution. Add Test Derivative or Piperine (positive control) + Oxidative Stressor (e.g., H2O2 200 µM ).[1]

  • Kinetic Measurement: Measure fluorescence immediately (Ex/Em: 485/535 nm) every 10 mins for 2 hours.

    • Interpretation: A flattening of the fluorescence curve indicates effective ROS scavenging.

Workflow Visualization: Screening Pipeline

This workflow ensures rigorous selection of candidates before in vivo testing.[1]

ScreeningWorkflow Start Piperidine Library Synthesis Step1 In Silico Docking (AChE / GluN2B) Start->Step1 Step2 MTT / LDH Screen (Basal Cytotoxicity) Step1->Step2 Select High Affinity Step3 Mechanistic Assay (ROS / Ca2+ Influx) Step2->Step3 Select Non-Toxic Step4 In Vivo Validation (MPTP / STZ Models) Step3->Step4 Select Potent

Figure 2: Step-wise screening pipeline for validating novel piperidine neuroprotective agents.

References

  • Sugimoto, H., et al. (2002).[1] "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease."[1][2][4] Chemical Record. Link

  • Mittal, R., et al. (2014).[1] "Piperine attenuates MPTP induced neuroinflammation and oxidative stress in Parkinson's disease mouse model."[1][5] Neurochemistry International.[1] Link

  • Williams, K. (1993).[1][6] "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology. Link

  • Noh, M.Y., et al. (2009).[1] "Neuroprotective effects of donepezil against Aβ42-induced neuronal toxicity are mediated through phosphatidylinositol 3-kinase/Akt pathway."[1] Journal of Neurochemistry. Link

  • Mott, D.D., et al. (1998).[1][6] "Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition."[1] Nature Neuroscience.[1] Link

Sources

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